Product packaging for Cyclononanamine(Cat. No.:CAS No. 59577-26-3)

Cyclononanamine

Cat. No.: B15224075
CAS No.: 59577-26-3
M. Wt: 141.25 g/mol
InChI Key: APXZYWJATMOMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclononanamine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B15224075 Cyclononanamine CAS No. 59577-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59577-26-3

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

cyclononanamine

InChI

InChI=1S/C9H19N/c10-9-7-5-3-1-2-4-6-8-9/h9H,1-8,10H2

InChI Key

APXZYWJATMOMHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCC1)N

Origin of Product

United States

Foundational & Exploratory

Cyclononanamine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 59577-26-3

This technical guide provides an in-depth overview of cyclononanamine, a cyclic amine of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its known characteristics.

Chemical and Physical Properties

This compound, also known as cyclononylamine, is a nine-membered cyclic aliphatic amine. Its fundamental properties are summarized in the table below. Additionally, properties for its common precursor, cyclononanone, and its hydrochloride salt are provided for comparative reference.

PropertyThis compoundCyclononanoneThis compound Hydrochloride
CAS Number 59577-26-3[1]3350-30-960662-43-3
Molecular Formula C₉H₁₉N[1]C₉H₁₆OC₉H₂₀ClN
Molecular Weight 141.25 g/mol [1]140.22 g/mol 177.71 g/mol
Boiling Point 210.4°C at 760 mmHg[1]95-97°C at 18 mmHgNot available
Melting Point Not available24-26°C180-190°C (decomposes)
Density 0.844 g/cm³[1]0.959 g/mL at 25°CNot available
Flash Point 74.2°C[1]150°FNot available
Refractive Index 1.451[1]1.477Not available
Solubility Not availableNot availableNot available

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone, cyclononanone. This common and versatile method in organic chemistry involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Cyclononanone

This protocol describes a general procedure for the synthesis of this compound from cyclononanone using ammonia and a reducing agent.

Materials:

  • Cyclononanone

  • Ammonia (e.g., in methanol or as ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Glacial acetic acid (optional, as a catalyst)

  • Hydrochloric acid (for formation of the hydrochloride salt, if desired)

  • Diethyl ether

  • Sodium sulfate or magnesium sulfate (for drying)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Equipment for purification (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclononanone in an appropriate anhydrous solvent (e.g., methanol).

  • Addition of Amine Source: Add an excess of the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) to the solution of cyclononanone. If using ammonium acetate, it can also serve as a mild acid catalyst.

  • Acid Catalyst (Optional): If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the intermediate imine.

  • Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirring solution. The choice of reducing agent is critical; sodium cyanoborohydride is effective for reductive aminations as it is more selective for the iminium ion over the ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Quench the reaction by carefully adding water or a dilute acid solution to decompose any remaining reducing agent.

    • Adjust the pH of the solution to basic (pH > 10) by adding a suitable base (e.g., sodium hydroxide solution).

    • Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis of this compound Hydrochloride

For easier handling and storage, the free base of this compound can be converted to its hydrochloride salt.

Procedure:

  • Dissolve the purified this compound in an anhydrous solvent such as diethyl ether.

  • Slowly add a solution of hydrochloric acid in ether or bubble hydrogen chloride gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or associated signaling pathways of this compound. Further research is required to determine its pharmacological profile and mechanism of action.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from cyclononanone via reductive amination.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cyclononanone Cyclononanone ReactionVessel Reaction in Anhydrous Solvent Cyclononanone->ReactionVessel Ammonia Ammonia Source Ammonia->ReactionVessel ReducingAgent Reducing Agent ReducingAgent->ReactionVessel Quench Quench Reaction ReactionVessel->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

References

Cyclononanamine: A Technical Overview of its Chemical Properties and Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclononanamine, a nine-membered cycloalkane bearing an amine functional group, represents a foundational structure in the exploration of cyclic compounds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via reductive amination of cyclononanone are presented. While direct biological activity or implication in specific signaling pathways for this compound is not extensively documented in publicly available literature, the broader class of cycloalkylamines is known to exhibit diverse pharmacological activities. This document serves as a resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Structure and Nomenclature

This compound consists of a nine-carbon ring with a single amino group attached to one of the carbon atoms.

IUPAC Name: this compound[1]

Synonyms: Cyclononylamine

CAS Number: 59577-26-3

Molecular Formula: C₉H₁₉N

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Weight141.25 g/mol [1]
Boiling Point210.4 °C at 760 mmHg
Density0.844 g/cm³
Refractive Index1.451
Flash Point74.2 °C

Synthesis of this compound

The primary route for the synthesis of this compound is the reductive amination of its corresponding ketone, cyclononanone. This method involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent.

General Experimental Protocol: Reductive Amination of Cyclononanone

This protocol outlines a general procedure for the synthesis of this compound from cyclononanone using a metal catalyst and hydrogen gas as the reducing agent.

Materials:

  • Cyclononanone

  • Anhydrous ammonia

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) or Raney Nickel catalyst

  • Hydrogen gas

  • Reaction vessel (e.g., Parr autoclave)

Procedure:

  • In a high-pressure reaction vessel, dissolve cyclononanone in methanol.

  • Add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.

  • Seal the vessel and purge with an inert gas, such as nitrogen or argon.

  • Introduce anhydrous ammonia into the vessel to a desired pressure.

  • Pressurize the vessel with hydrogen gas.

  • Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with constant stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cyclononanone Cyclononanone Reductive Amination Reductive Amination Cyclononanone->Reductive Amination Ammonia Ammonia Ammonia->Reductive Amination Reducing Agent (H2) Reducing Agent (H2) Reducing Agent (H2)->Reductive Amination Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->Reductive Amination Catalyst Filtration Catalyst Filtration Reductive Amination->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Removal->Purification (Distillation/Chromatography) This compound This compound Purification (Distillation/Chromatography)->this compound

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of cycloalkylamines and their derivatives have been investigated for various pharmacological activities. For instance, some cyclohexylamine derivatives have been explored for their potential as antimicrobial and acetylcholinesterase inhibitors.

Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of this compound and its derivatives could be a valuable area for future investigation. A hypothetical workflow for screening the biological activity of a novel compound like this compound is presented below.

Hypothetical Experimental Workflow for Biological Activity Screening:

G Compound (this compound) Compound (this compound) In vitro Assays In vitro Assays Compound (this compound)->In vitro Assays Cell-based Assays Cell-based Assays Compound (this compound)->Cell-based Assays Target Identification Target Identification In vitro Assays->Target Identification Cell-based Assays->Target Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Lead Optimization Lead Optimization In vivo Studies->Lead Optimization

References

An In-Depth Technical Guide to the Synthesis of Cyclononanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of cyclononanamine and its subsequent conversion to the hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow. While direct biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide also explores the potential pharmacological context of related cycloalkylamines to provide a relevant framework for researchers in drug development.

Synthesis of this compound via Reductive Amination

This compound can be effectively synthesized from cyclononanone through a reductive amination process, specifically the Leuckart reaction. This one-pot reaction utilizes ammonium formate as both the aminating and reducing agent, offering a straightforward route to the desired amine.

Experimental Protocol: Leuckart Reaction

Materials:

  • Cyclononanone

  • Ammonium formate

  • Concentrated Hydrochloric Acid (36-38%)

  • Diethyl ether

  • Sodium hydroxide (or other suitable base)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ammonium formate. The molar ratio of ammonium formate to cyclononanone should be in excess, typically around 5:1 to ensure complete reaction.

  • Reaction Initiation: Heat the flask with stirring to melt the ammonium formate, typically to a temperature between 120-140°C.[2]

  • Addition of Ketone: Once the ammonium formate is molten, slowly add cyclononanone to the flask.

  • Reaction: Maintain the reaction mixture at 130-140°C for several hours (typically 6-8 hours).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the initial reaction, the intermediate formyl derivative is hydrolyzed by adding concentrated hydrochloric acid and refluxing the mixture for an additional 4-8 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ketone and other non-polar impurities.

    • Make the aqueous layer basic by the addition of a sodium hydroxide solution.

    • Extract the free amine into diethyl ether (3x).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Leuckart reaction, based on typical conditions for aliphatic ketones.[1][2] Actual yields for cyclononanone may vary and require optimization.

ParameterValueReference
Molar Ratio (Ammonium Formate:Ketone)~5:1[2]
Reaction Temperature120-140°C[2]
Reaction Time (Amination)6-8 hours[2]
Reaction Time (Hydrolysis)4-8 hours[1][2]
YieldGood (expected)[1]

Synthesis of this compound Hydrochloride

The hydrochloride salt of this compound is prepared by a simple acid-base reaction. This salt form often has improved stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.

Experimental Protocol

The following protocol outlines the preparation of this compound hydrochloride from the free amine.

Materials:

  • This compound

  • Anhydrous diethyl ether (or ethanol)

  • Concentrated Hydrochloric Acid

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified this compound in anhydrous diethyl ether in a beaker or flask.

  • Acidification: While stirring, slowly add a slight excess of concentrated hydrochloric acid to the solution. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid and unreacted amine.

  • Drying: Dry the this compound hydrochloride salt under vacuum to remove any residual solvent.

Quantitative Data

The formation of the hydrochloride salt is typically a high-yield reaction.

ParameterValue
Molar Ratio (this compound:HCl)1:1 (slight excess of HCl)
SolventAnhydrous Diethyl Ether or Ethanol
Yield>95% (expected)

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis processes.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_salt_formation Synthesis of this compound HCl Cyclononanone Cyclononanone ReactionMixture Reaction Mixture (120-140°C) Cyclononanone->ReactionMixture AmmoniumFormate Ammonium Formate AmmoniumFormate->ReactionMixture Hydrolysis Acid Hydrolysis (HCl, Reflux) ReactionMixture->Hydrolysis CrudeAmine Crude this compound Hydrolysis->CrudeAmine Purification Purification (Distillation) CrudeAmine->Purification PureAmine Pure this compound Purification->PureAmine PureAmine2 Pure this compound SaltFormation Salt Formation (Anhydrous Diethyl Ether) PureAmine2->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation Precipitate This compound HCl (Precipitate) SaltFormation->Precipitate Isolation Isolation & Drying Precipitate->Isolation FinalProduct Pure this compound HCl Isolation->FinalProduct

Caption: Workflow for the synthesis of this compound and its hydrochloride salt.

Potential Pharmacological Context and Signaling Pathways

While specific signaling pathways for this compound are not well-defined in the literature, the broader class of cycloalkylamines and their derivatives have been investigated for various biological activities. For instance, some arylcyclohexylamine derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[3] Aberrant NMDA receptor signaling is implicated in a variety of neurological and psychiatric disorders.

The following diagram illustrates a simplified, hypothetical signaling pathway involving NMDA receptor antagonism, which could be a potential area of investigation for novel this compound derivatives.

Signaling_Pathway cluster_pathway Hypothetical NMDA Receptor Antagonism Pathway Ligand Glutamate / Glycine (Agonists) Receptor NMDA Receptor Ligand->Receptor Binds to IonChannel Ca²⁺ Channel Receptor->IonChannel Opens Antagonist This compound Derivative (Hypothetical Antagonist) Antagonist->Receptor Blocks Calcium Ca²⁺ Influx IonChannel->Calcium Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Calcium->Downstream Activates Response Cellular Response (e.g., Synaptic Plasticity, Neurotransmission) Downstream->Response Leads to

Caption: Hypothetical signaling pathway of an NMDA receptor antagonist.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound and its hydrochloride salt, tailored for a scientific audience. The provided experimental protocols, while based on established methodologies, offer a solid starting point for laboratory work. The visualization of the synthetic workflow and a hypothetical signaling pathway serves to contextualize the chemical synthesis within the broader landscape of drug discovery and development. Further research is warranted to fully elucidate the specific reaction kinetics and yields for the synthesis of this compound and to explore its potential biological activities.

References

Cyclononanamine Solubility in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclononanamine in common organic solvents. Due to a lack of extensive published quantitative data for this compound, this document focuses on providing a theoretical framework for its solubility, available data for its hydrochloride salt, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is a cycloaliphatic amine with the molecular formula C₉H₁₉N. Its structure consists of a nine-membered carbon ring with an attached amino group. This structure imparts both nonpolar (the cyclononane ring) and polar (the amino group) characteristics, which govern its solubility in various solvents. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents and makes it basic in nature.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound is therefore dependent on the properties of the organic solvent, including its polarity, protic or aprotic nature, and the potential for hydrogen bonding.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amino group of this compound, leading to favorable interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide): While unable to donate hydrogen bonds, these solvents possess a dipole moment and can act as hydrogen bond acceptors. This compound is expected to be soluble in these solvents, though perhaps to a lesser extent than in polar protic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The large nonpolar cyclononane ring suggests that there will be favorable van der Waals interactions with nonpolar solvents. Therefore, this compound is expected to exhibit good solubility in these solvents.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents are weakly polar and can interact with this compound through dipole-dipole interactions, suggesting moderate to good solubility.

Available Solubility Data

Table 1: Solubility of this compound Hydrochloride in Selected Organic Solvents [1]

SolventMolecular FormulaSolubility (mg/mL)
EthanolC₂H₅OH~50
ChloroformCHCl₃<5
Diethyl Ether(C₂H₅)₂OInsoluble

Note: This data is for the hydrochloride salt and should not be considered representative of the free base, this compound.

General observations from various sources suggest that amines are typically soluble in organic solvents like benzene and ether[2]. The solubility of amines is influenced by the length of the carbon chain; as the chain length increases, the influence of the nonpolar part of the molecule becomes more dominant[3]. For this compound, the nine-carbon ring represents a significant nonpolar component.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocol is recommended. This method is a synthesis of standard laboratory procedures for determining the solubility of liquid organic compounds.

Materials and Equipment
  • This compound (liquid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a vial B Seal the vial and record the total mass A->B C Equilibrate at a constant temperature using a shaker/water bath for 24-48 hours B->C D Allow the solution to stand for phase separation C->D E Centrifuge the vial to sediment undissolved amine D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze the diluted sample by HPLC or GC to determine the concentration G->H

Caption: Experimental workflow for determining this compound solubility.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent. An excess is necessary to ensure a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Record the total mass of the vial and its contents.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated with the solute.

    • After the equilibration period, let the vial stand undisturbed at the same temperature to allow any undissolved this compound to settle.

  • Sample Analysis:

    • Centrifuge the vial to ensure complete separation of the undissolved amine from the saturated solution.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation:

    • From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Logical Flow for Solubility Classification

The following diagram outlines a logical process for qualitatively classifying the solubility of an organic compound like this compound.

solubility_classification cluster_solvents Solubility Tests cluster_results Solubility Classification start Start with the unknown compound (this compound) water Test solubility in Water start->water ether Test solubility in Diethyl Ether water->ether Insoluble water_soluble Water-Soluble water->water_soluble Soluble hcl Test solubility in 5% HCl ether->hcl Insoluble ether_soluble Ether-Soluble ether->ether_soluble Soluble naoh Test solubility in 5% NaOH hcl->naoh Insoluble acid_soluble Acid-Soluble (Basic Compound) hcl->acid_soluble Soluble base_insoluble Base-Insoluble naoh->base_insoluble Soluble - Indicates acidic nature (not expected for amines) insoluble Insoluble in all naoh->insoluble Insoluble

Caption: Logical flow for qualitative solubility classification of an amine.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is sparse, a theoretical understanding of its chemical structure provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The provided data for this compound hydrochloride serves as a useful, albeit indirect, reference point. Further research into the physicochemical properties of this compound is warranted to fill the existing data gap.

References

Spectral Analysis of Cyclononanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Cyclononanamine (CAS No. 59577-26-3), a saturated nine-membered heterocyclic amine. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectral features based on the analysis of similar alicyclic amines. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of compounds.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous cyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 2.8 - 3.2Multiplet1HCH-NH₂
~ 1.5 - 1.8Broad Singlet2HNH₂
~ 1.3 - 1.7Multiplet16HRing CH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 50 - 55CHC-NH₂
~ 25 - 35CH₂Ring Carbons

Note: The exact chemical shifts and multiplicities in experimental spectra may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 3500Medium, Sharp (doublet)N-H StretchPrimary Amine
2850 - 2950StrongC-H StretchAlkane
1590 - 1650MediumN-H Bend (Scissoring)Primary Amine
1000 - 1250MediumC-N StretchAliphatic Amine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityIon
141Moderate[M]⁺ (Molecular Ion)
140Low[M-H]⁺
112Variable[M-C₂H₅]⁺ (α-cleavage)
98Variable[M-C₃H₇]⁺ (α-cleavage)
30High[CH₂NH₂]⁺

General Experimental Protocols

The following are generalized protocols for obtaining spectral data for a liquid alicyclic amine like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the interferogram using a Fourier transform to obtain the infrared spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Structure Elucidation Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

A Methodological Approach to Investigating the Potential Biological Activity of Cyclononanamine

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Cyclononanamine is a cyclic amine whose biological activities have not yet been characterized in publicly available scientific literature. This technical guide outlines a comprehensive, hypothetical framework for the systematic investigation of the potential biological activity of this compound. The proposed workflow is designed for researchers, scientists, and drug development professionals, providing a structured approach from initial screening to potential mechanism of action studies. This document details suggested experimental protocols, data presentation strategies, and visual frameworks for conceptualizing experimental designs and potential signaling pathways. The methodologies described are based on established practices for the evaluation of novel chemical entities.

Introduction

Cyclic amines are a fundamental structural motif present in a vast array of biologically active molecules, including pharmaceuticals, alkaloids, and neurotransmitters.[1] Their unique conformational properties and basic nitrogen atom allow them to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] To date, a thorough investigation into the biological effects of this compound, a nine-membered cyclic amine, is absent from the scientific literature. This guide provides a detailed roadmap for elucidating its potential pharmacological profile.

Proposed Experimental Workflow

A systematic investigation of a novel compound's biological activity typically follows a tiered approach, beginning with broad screening and progressing to more specific mechanistic studies. The following workflow is proposed for the characterization of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Validation Initial Screening Initial Screening Cytotoxicity Assays Cytotoxicity Assays Initial Screening->Cytotoxicity Assays Determine toxicity Phenotypic Screening Phenotypic Screening Initial Screening->Phenotypic Screening Identify cellular effects Target-Based Screening Target-Based Screening Initial Screening->Target-Based Screening Assess activity on known targets Hit Confirmation Hit Confirmation Initial Screening->Hit Confirmation Dose-Response Studies Dose-Response Studies Hit Confirmation->Dose-Response Studies Quantify potency (EC50/IC50) Target Identification Target Identification Hit Confirmation->Target Identification SAR Studies SAR Studies Dose-Response Studies->SAR Studies Optimize structure Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Elucidate signaling cascade Binding Assays Binding Assays Target Identification->Binding Assays Confirm direct interaction Animal Model Studies Animal Model Studies Target Identification->Animal Model Studies PK/PD Studies PK/PD Studies Animal Model Studies->PK/PD Studies Assess bioavailability & exposure Efficacy Studies Efficacy Studies PK/PD Studies->Efficacy Studies Evaluate therapeutic effect

Figure 1: Proposed experimental workflow for investigating the biological activity of this compound.

Detailed Experimental Protocols

Phase 1: In Vitro Screening
  • Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.

  • Methodology:

    • Cell Lines: A panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line panel like the NCI-60) should be used.

    • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays can be employed.

    • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. A serial dilution of this compound is then added to the wells. After a 48-72 hour incubation period, the assay reagent is added, and cell viability is measured by reading the absorbance or fluorescence.

    • Data Analysis: The concentration that inhibits 50% of cell growth (GI50) is calculated.

  • Objective: To identify any observable changes in cell morphology or function induced by this compound.

  • Methodology: High-content imaging can be utilized. Cells are treated with non-toxic concentrations of this compound and stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria. Automated microscopy and image analysis software are then used to quantify changes in cellular features.

  • Objective: To assess the activity of this compound against a panel of known biological targets, particularly those commonly modulated by amine-containing compounds.

  • Methodology:

    • Target Panel: A panel of receptors (e.g., adrenergic, dopaminergic, serotonergic GPCRs), enzymes (e.g., monoamine oxidase, kinases), and ion channels should be selected.

    • Binding Assays: Radioligand binding assays can be used to determine if this compound displaces a known ligand from a receptor.[3]

    • Enzyme Inhibition Assays: Standard enzymatic assays can be used to measure the effect of this compound on enzyme activity.

Phase 2: Hit-to-Lead
  • Objective: To quantify the potency and efficacy of this compound for any confirmed "hits" from the initial screening.

  • Methodology: For a confirmed biological activity, a 10-point dose-response curve should be generated. The resulting data is fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Phase 3: Mechanism of Action
  • Objective: If a phenotypic effect is observed without a known target, methods to identify the molecular target of this compound will be necessary.

  • Methodology:

    • Affinity Chromatography: this compound can be immobilized on a solid support to create an affinity matrix. A cell lysate is passed over the matrix, and proteins that bind to the compound are eluted and identified by mass spectrometry.

    • Yeast Two-Hybrid Screen: This genetic method can be used to identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

  • Objective: To understand the downstream signaling events affected by this compound's interaction with its target.

  • Methodology:

    • Western Blotting: To measure changes in the phosphorylation state or expression level of key signaling proteins.

    • Reporter Gene Assays: To measure the activity of transcription factors downstream of a signaling pathway.

    • cAMP and Calcium Assays: To measure changes in second messenger levels, which are often modulated by GPCRs.[4]

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of In Vitro Activity for this compound

Assay TypeTarget/Cell LineParameterValue
CytotoxicityHEK293GI50> 100 µM
CytotoxicityHepG2GI5085 µM
Binding AssayAdrenergic Receptor α₂IC501.2 µM
Binding AssayDopamine Receptor D₂IC50> 50 µM
Enzyme AssayMonoamine Oxidase AIC500.75 µM
Functional AssaycAMP AccumulationEC502.5 µM

Visualization of Potential Signaling Pathways

Should this compound be found to interact with a specific target, such as a G-protein coupled receptor, a diagram of the canonical signaling pathway would be essential for visualizing its mechanism of action. Below is a hypothetical example of this compound acting as an antagonist at a Gαi-coupled receptor.

G_protein_signaling cluster_membrane Plasma Membrane Receptor Gαi-Coupled Receptor G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->Receptor Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 2: Hypothetical signaling pathway for this compound as a Gαi-coupled receptor antagonist.

Conclusion

While there is currently no published data on the biological activity of this compound, the experimental framework outlined in this guide provides a robust starting point for its investigation. A systematic approach, beginning with broad screening and progressing through detailed mechanistic studies, will be crucial in uncovering any potential therapeutic applications for this novel chemical entity. The methodologies and data presentation formats suggested herein are intended to serve as a valuable resource for researchers embarking on the characterization of this compound or other novel small molecules.

References

An In-depth Technical Guide to the Exploration of Cyclononanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the synthesis, pharmacology, and specific biological activities of cyclononanamine derivatives is limited. This guide, therefore, provides a comprehensive framework for the potential development and evaluation of this class of compounds, drawing upon established principles in medicinal chemistry and pharmacology, and using closely related molecular structures as illustrative examples. The experimental protocols and data presented are intended as representative examples for researchers.

Introduction to this compound as a Scaffold

This compound, a nine-membered cycloalkylamine, represents a chemical scaffold with underexplored potential in drug discovery. Its large, flexible, and lipophilic carbocyclic ring offers a unique three-dimensional structure that can be exploited for targeting a variety of biological macromolecules. The primary amine functional group serves as a versatile handle for the synthesis of a diverse library of derivatives, including N-substituted and ring-functionalized analogues. This guide outlines potential synthetic strategies, hypothetical biological screening cascades, and plausible mechanisms of action for novel this compound derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies. The primary focus would be on the functionalization of the amine group, given its reactivity.

N-Substitution of this compound

A common strategy to build a library of analogues is through N-substitution. A variety of substituents, such as aryl, heteroaryl, and acyl groups, can be introduced to modulate the physicochemical and pharmacological properties of the parent molecule.

Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add the aryl halide (1.0 mmol) and this compound (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylthis compound derivative.

A general workflow for the synthesis and initial screening of a library of this compound derivatives is depicted below.

G cluster_synthesis Synthesis Module cluster_screening Screening Module cluster_optimization Optimization Module start This compound reaction Parallel Synthesis (e.g., Buchwald-Hartwig, Schotten-Baumann) start->reaction reagents Diverse Aryl Halides / Acyl Chlorides reagents->reaction library Library of N-substituted This compound Derivatives reaction->library primary_assay Primary Assay (e.g., Cell Viability) library->primary_assay hits Initial Hits primary_assay->hits secondary_assay Secondary Assay (e.g., Target-based) hits->secondary_assay leads Validated Leads secondary_assay->leads sar Structure-Activity Relationship (SAR) Studies leads->sar sar->reagents Feedback Loop optimized_leads Optimized Lead Compounds sar->optimized_leads

Caption: Synthetic and Screening Workflow for this compound Derivatives.

Potential Biological Activities and Pharmacological Targets

While specific data for this compound derivatives is not available, the biological activities of other cyclic amines and N-aryl compounds can provide insights into potential therapeutic applications.

Table 1: Examples of Biological Activities of Structurally Related Cyclic and N-Aryl Amines

Compound ClassExample Biological ActivityReference Compound(s)
Tricyclic AminesInhibition of spinal reflex transmission via 5-HT₂ receptorsCyclobenzaprine
N-Aryl CinnamamidesAntibacterial (Staphylococcus aureus, Mycobacterium tuberculosis)(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
N-Aryl CarbamidesAntibacterial and AntifungalN-aryl-N'-heteroaryl carbamides
Steroidal AlkaloidsHedgehog pathway antagonismCyclopamine

Based on these examples, potential therapeutic areas for this compound derivatives could include neurology, infectious diseases, and oncology.

Pharmacological Evaluation Strategy

A hierarchical screening approach is typically employed in drug discovery to identify and validate lead compounds.

Primary Screening: Cell Viability Assay

A common initial step is to assess the general cytotoxicity of the synthesized compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

Table 2: Hypothetical Primary Screening Data for a Set of this compound Derivatives

Compound IDStructure (R-group on Nitrogen)IC₅₀ (µM) against HeLa cells
CN-001-H (Parent Compound)> 100
CN-002-Phenyl75.2
CN-003-4-Chlorophenyl25.8
CN-004-3,5-bis(Trifluoromethyl)phenyl8.1
CN-005-Naphthyl15.6

The following diagram illustrates a typical drug discovery screening cascade.

G compound_library Compound Library primary_screening Primary High-Throughput Screening (HTS) (e.g., Cell-based assay) compound_library->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Confirmation (IC50/EC50 determination) hit_identification->dose_response secondary_assays Secondary & Orthogonal Assays (Target engagement, selectivity) dose_response->secondary_assays lead_selection Lead Selection secondary_assays->lead_selection lead_optimization Lead Optimization (ADME/Tox profiling) lead_selection->lead_optimization candidate Preclinical Candidate lead_optimization->candidate

Caption: Drug Discovery Screening Cascade.

Potential Signaling Pathways

Given that tricyclic amines like cyclobenzaprine modulate serotonergic pathways, it is plausible that certain this compound analogues could interact with G-protein coupled receptors (GPCRs). For instance, a derivative might act as an antagonist at a specific GPCR.

The diagram below illustrates a simplified Gq-coupled GPCR signaling pathway, a common mechanism for many neurotransmitter and hormone receptors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor GPCR g_protein Gq Protein receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds pkc PKC dag->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates substrates ca2 Ca²⁺ Release ip3r->ca2 ca2->pkc Activates ligand Ligand (e.g., this compound Derivative) ligand->receptor Binds

Caption: Simplified Gq-coupled GPCR Signaling Pathway.

Conclusion

The this compound scaffold, while currently underexplored, holds potential for the development of novel therapeutic agents. This guide provides a foundational framework for initiating a drug discovery program centered on this compound derivatives. By leveraging established synthetic methodologies, systematic screening cascades, and logical target selection based on related compound classes, researchers can begin to unlock the therapeutic potential of this unique chemical entity. The flexibility of the nine-membered ring may offer advantages in binding to challenging protein targets, making this an exciting area for future investigation.

Thermochemical Properties of Cyclononanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Cyclononanamine. Due to a lack of publicly available experimental data for this specific compound, this document focuses on the established methodologies for determining these properties. It serves as a foundational resource for researchers interested in the experimental determination or theoretical estimation of the thermochemical characteristics of this compound and related cyclic amines. The guide details the experimental protocols for measuring the standard enthalpy of formation, heat capacity, and entropy. Furthermore, it presents available physical property data for this compound and comparative thermochemical data for analogous cycloalkylamines to provide a valuable contextual framework.

Introduction

This compound (C₉H₁₉N) is a cyclic aliphatic amine with a nine-membered carbon ring. Understanding its thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is crucial for various applications in drug development and chemical process design. These properties govern the compound's stability, reactivity, and behavior under different temperature and pressure conditions.

To date, a comprehensive experimental dataset for the thermochemical properties of this compound is not available in the peer-reviewed scientific literature or major chemical databases. This guide, therefore, outlines the standard experimental techniques that would be employed to determine these essential parameters.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, some basic physicochemical properties for this compound have been reported. These are summarized in the table below.

PropertyValueUnitSource
Molecular FormulaC₉H₁₉N--
Molecular Weight141.25 g/mol [1]
Boiling Point210.4°C at 760 mmHg[2]
Flash Point74.2°C[2]
Density0.844g/cm³[2]
Vapor Pressure0.193mmHg at 25°C[2]
Refractive Index1.451-[2]

Experimental Determination of Thermochemical Properties

This section details the primary experimental methodologies for determining the standard enthalpy of formation, heat capacity, and entropy of a compound like this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most accurately determined using combustion calorimetry . This technique involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or on a sample holder) is placed in the bomb. A known length of fuse wire is positioned to ensure ignition.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, causing the temperature of the calorimeter and the surrounding water to rise.

  • Temperature Measurement: The temperature change is monitored with high precision using a platinum resistance thermometer or a similar device.

  • Analysis of Products: After combustion, the bomb is depressurized, and the liquid and gaseous products are analyzed to determine the extent of reaction and to correct for the formation of any side products, such as nitric acid from the nitrogen in the amine and residual nitrogen in the bomb.

  • Calculation: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

A generalized workflow for determining the standard enthalpy of formation via combustion calorimetry is depicted below.

experimental_workflow_enthalpy cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis & Calculation weigh_sample Weigh Sample place_in_bomb Place in Bomb weigh_sample->place_in_bomb pressurize Pressurize with O2 place_in_bomb->pressurize ignite Ignite Sample pressurize->ignite measure_temp Measure Temp. Rise ignite->measure_temp analyze_products Analyze Products measure_temp->analyze_products calculate_q Calculate Heat of Combustion analyze_products->calculate_q calculate_hf Calculate Enthalpy of Formation calculate_q->calculate_hf

Workflow for Enthalpy of Formation Determination.
Heat Capacity (Cp)

The heat capacity of a liquid sample like this compound is commonly measured using Differential Scanning Calorimetry (DSC) .[2][3]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion.

  • Sapphire Standard: A baseline measurement is performed with an empty pan, followed by a measurement with a sapphire standard, which has a well-characterized heat capacity.

  • Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.

The logical flow for a DSC experiment to determine heat capacity is illustrated in the following diagram.

experimental_workflow_dsc cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation prep_sample Prepare Sample & Reference Pans calibrate Calibrate Instrument prep_sample->calibrate run_baseline Run Baseline (Empty Pans) calibrate->run_baseline run_sapphire Run Sapphire Standard run_baseline->run_sapphire run_sample Run this compound Sample run_sapphire->run_sample calculate_cp Calculate Heat Capacity (Cp) run_sample->calculate_cp

Workflow for Heat Capacity Determination using DSC.
Standard Molar Entropy (S°)

The standard molar entropy of a substance is typically determined from low-temperature heat capacity measurements down to near absolute zero. However, a common method for gaseous substances involves statistical mechanics calculations if the molecular structure and vibrational frequencies are known from spectroscopic data. For the liquid state, entropy can be determined from the enthalpy and Gibbs free energy of formation.

Thermochemical Data for Analogous Compounds

To provide a frame of reference, the following table presents thermochemical data for other cyclic amines. It is important to note that these values are not directly transferable to this compound but can be useful for comparative purposes and for validating theoretical models.

CompoundMolecular FormulaΔfH°(gas) (kJ/mol)MethodReference
CyclobutylamineC₄H₉N-1.7 ± 1.1CcbGood, et al. (1975)
CyclopentanamineC₅H₁₁N-54.86 ± 0.92CcbGood, Messerly, et al. (1975)[4]
CyclohexylamineC₆H₁₃N-88.3 ± 1.0CcbGood (1970)

Ccb: Combustion Calorimetry

Signaling Pathways and Logical Relationships

A thorough search of the scientific literature did not reveal any established signaling pathways or specific logical relationships directly involving this compound for visualization. Research in this area is likely still in its early stages.

Conclusion

While experimental thermochemical data for this compound remains to be determined, this guide provides the necessary framework for researchers to approach this task. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry offer a clear path for the accurate measurement of the standard enthalpy of formation and heat capacity. The provided data for analogous compounds serves as a valuable benchmark for future experimental and computational studies. The continued investigation into the thermochemical properties of cyclic amines like this compound will undoubtedly contribute to a deeper understanding of their chemical behavior and potential applications.

References

Cyclononanamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclononanamine hydrochloride is a nine-membered cycloalkylamine salt that, while not extensively characterized in publicly available literature, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. Cycloalkylamines are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This technical guide provides a summary of the available information on this compound hydrochloride, including its commercial availability, physicochemical properties, and general synthetic approaches. Furthermore, drawing from the broader class of cycloalkylamines, this document explores potential research applications and provides illustrative experimental protocols and conceptual signaling pathways to guide future investigations.

Physicochemical Properties and Commercial Availability

This compound hydrochloride is commercially available from several chemical suppliers.[3][4][5] It is typically supplied as a white solid with a purity of 95% or greater.[4] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 60662-43-3[3][4][5]
Molecular Formula C₉H₂₀ClN[3][4]
Molecular Weight 177.71 g/mol [3][4]
IUPAC Name This compound;hydrochloride[3]
SMILES C1CCCC(CCCN1)N.Cl[3]
InChI Key MFQVEHRTQJGEFR-UHFFFAOYSA-N[3]

Synthesis and Characterization

A general protocol for the synthesis of this compound hydrochloride involves a two-step process starting from the corresponding ketone, cyclononanone.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines the synthesis of the free base, this compound, from cyclononanone via reductive amination.

Materials:

  • Cyclononanone

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol or ethanol)

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclononanone in the anhydrous solvent.

  • Amine Source: Add the ammonia source to the solution. If using an ammonium salt, a slight excess is often employed.

  • pH Adjustment (Optional): If necessary, adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) with glacial acetic acid to facilitate imine formation.

  • Reduction:

    • Using NaBH₃CN: Slowly add sodium cyanoborohydride to the reaction mixture. This reagent is advantageous as it can be used in a one-pot procedure.[6]

    • Using Catalytic Hydrogenation: Alternatively, subject the mixture to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound. Further purification can be achieved by distillation or column chromatography.

Experimental Protocol: Formation of this compound Hydrochloride

Materials:

  • This compound (free base)

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or dioxane)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

  • Dissolution: Dissolve the purified this compound in anhydrous diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the chosen solvent to the this compound solution while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting white solid under vacuum to obtain this compound hydrochloride.

Characterization Data

The following table summarizes the expected analytical data for the characterization of this compound hydrochloride.

Analysis TechniqueExpected Data
Melting Point 180–190°C (with decomposition)[3]
¹H NMR Cycloalkane protons: δ 1.2–1.8 ppm; Ammonium proton: broad singlet near δ 8.5–9.5 ppm[3]
FT-IR N–H stretching vibrations: ~2500–3000 cm⁻¹ (broad, associated with HCl); C–N stretching: 1250–1350 cm⁻¹[3]

Potential Research Applications and Biological Context

While specific biological activities for this compound hydrochloride are not well-documented, the broader class of cycloalkylamines is of great interest in drug discovery.[7] These compounds have been investigated for a range of therapeutic applications, including their use as monoamine reuptake inhibitors for the treatment of central nervous system disorders.[8]

Illustrative Signaling Pathway: Monoamine Reuptake Inhibition

Many psychoactive drugs target the reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. A hypothetical mechanism of action for a cycloalkylamine as a monoamine reuptake inhibitor is depicted below.

MONOAMINE_REUPTAKE_INHIBITION PRE_SYNAPTIC Presynaptic Neuron MONOAMINE_TRANSPORTER Monoamine Transporter (e.g., SERT, DAT, NET) PRE_SYNAPTIC->MONOAMINE_TRANSPORTER Contains POST_SYNAPTIC Postsynaptic Neuron SYNAPTIC_CLEFT Synaptic Cleft MONOAMINE Monoamine Neurotransmitter SYNAPTIC_CLEFT->MONOAMINE MONOAMINE_TRANSPORTER->SYNAPTIC_CLEFT Reuptake CYCLOALKYLAMINE Cycloalkylamine (e.g., this compound) CYCLOALKYLAMINE->MONOAMINE_TRANSPORTER Blocks RECEPTOR Postsynaptic Receptor RECEPTOR->POST_SYNAPTIC Activates MONOAMINE->RECEPTOR Binds to RECEPTOR_BINDING_ASSAY_WORKFLOW START Start: Prepare Reagents PREPARE_MEMBRANES Prepare Cell Membranes Expressing Target Receptor START->PREPARE_MEMBRANES PREPARE_LIGAND Prepare Radiolabeled Ligand (Specific for Target Receptor) START->PREPARE_LIGAND PREPARE_COMPOUND Prepare Serial Dilutions of this compound HCl START->PREPARE_COMPOUND INCUBATE Incubate Membranes, Ligand, and Compound PREPARE_MEMBRANES->INCUBATE PREPARE_LIGAND->INCUBATE PREPARE_COMPOUND->INCUBATE FILTER Separate Bound and Free Ligand (Filtration) INCUBATE->FILTER MEASURE Measure Radioactivity of Bound Ligand FILTER->MEASURE ANALYZE Data Analysis: Calculate IC₅₀ MEASURE->ANALYZE END End: Determine Binding Affinity ANALYZE->END

References

Technical Guide on the Safety and Handling of Cyclononanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety, toxicity, and handling data for Cyclononanamine is limited in publicly available literature and safety data sheets. Therefore, this guide is based on the available physical properties of this compound and extrapolated from the known hazards of analogous cyclic amines, such as Cyclohexylamine. Researchers must treat this compound as a compound with unknown hazards and exercise extreme caution. A thorough, substance-specific risk assessment should be conducted before any handling.

Chemical Identification and Physical Properties

This compound is a primary aliphatic amine with a nine-membered carbon ring. Its known physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1]
CAS Number 59577-26-3[1]
Boiling Point 210.4°C at 760 mmHg[1]
Density 0.844 g/cm³[1]
Flash Point 74.2°C[1]
Vapor Pressure 0.193 mmHg at 25°C[1]
Refractive Index 1.451[1]

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, hazard classification is based on the profile of similar amines. Amines as a class can be corrosive, flammable, and toxic.[2][3][4]

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Skin Corrosion/Irritation: Assumed to cause severe skin burns and irritation.[3][4]

  • Eye Damage/Irritation: Assumed to cause serious eye damage, potentially leading to blindness.[4][5]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Flammability: Flammable liquid and vapor.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound. The following represents the minimum required protection.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and vapors which can cause severe eye damage.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact which can lead to burns, irritation, and sensitization.[2][3][6]
Respiratory Protection Use in a certified chemical fume hood is required. If exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines is necessary.Mitigates risk from inhaling harmful vapors.[2][5]

Experimental Protocols: Safe Handling and Storage

4.1 General Handling Protocol

  • Risk Assessment: Before beginning work, perform a detailed risk assessment covering the quantities used, potential for aerosol generation, and emergency procedures.

  • Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[3][4][6]

  • Transfers: Use compatible materials like glass or high-density polyethylene (HDPE) for transfers.[7] Ground and bond containers when transferring large quantities to prevent static discharge.[4]

  • Decontamination: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[3][5] Contaminated work clothing should not be allowed out of the workplace.[3]

4.2 Storage Protocol

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[2][7]

  • Containers should be tightly sealed to prevent absorption of moisture and carbon dioxide from the air.[2][7] Amines are often hygroscopic.[7]

  • Store in a locked cabinet or area with restricted access.[4][8]

4.3 Spill and Emergency Procedures

  • Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place the material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Remove all ignition sources. Ventilate the area. Do not attempt to clean up without appropriate respiratory protection and protective clothing.

  • First Aid (Eyes): Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • First Aid (Skin): Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Visualized Workflows and Relationships

The following diagrams illustrate the necessary decision-making and handling processes for a compound with unknown hazards like this compound.

RiskAssessment cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Evaluation cluster_2 Phase 3: Procedural Planning Start Identify Compound: This compound SearchSDS Search for Specific Safety Data Sheet (SDS) Start->SearchSDS DataFound Is Specific Data Available? SearchSDS->DataFound SearchAnalogs Search for Analogous Compound Data (e.g., Cyclohexylamine) AssumeHighHazard Assume High Hazard: Corrosive, Toxic, Flammable SearchAnalogs->AssumeHighHazard DataFound->SearchAnalogs No ReviewProtocols Review Standard Protocols for Hazardous Amines DataFound->ReviewProtocols Yes AssumeHighHazard->ReviewProtocols DefineControls Define Engineering & PPE Controls (Fume Hood, Gloves, etc.) ReviewProtocols->DefineControls DevelopSOP Develop Experiment-Specific Standard Operating Procedure (SOP) DefineControls->DevelopSOP SpillPlan Create Spill & Emergency Plan DevelopSOP->SpillPlan Proceed Proceed with Experiment Under Strict Controls SpillPlan->Proceed

Caption: Logical workflow for risk assessment of an uncharacterized chemical.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Spill Kit & Emergency Contacts B->C D Weigh this compound in a Tared Container C->D E Perform Chemical Transfer/ Reaction Setup D->E F Seal All Containers Immediately After Use E->F G Decontaminate Glassware & Surfaces in Hood F->G H Segregate & Seal Hazardous Waste G->H I Remove PPE and Wash Hands Thoroughly H->I J Log Compound Usage I->J

Caption: General experimental workflow for safely handling this compound.

References

Methodological & Application

Application Notes and Protocols: Cyclononanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononanamine, a nine-membered cyclic aliphatic amine, represents an intriguing yet underexplored building block in the field of organic synthesis. Its flexible, medium-sized ring structure offers a unique three-dimensional scaffold that can be valuable in the design of novel chemical entities with potential applications in medicinal chemistry and materials science. While specific literature on the applications of this compound is limited, its reactivity is governed by the well-established chemistry of secondary amines. These notes provide an overview of potential applications and detailed protocols for the functionalization of this compound, based on analogous reactions with other cyclic amines.

Synthesis of this compound

The primary route to this compound is through the reductive amination of its corresponding ketone, cyclononanone. This method is highly efficient and can be performed under various conditions.

Diagram of Synthetic Pathway:

G Cyclononanone Cyclononanone Imine Iminocyclononane (Intermediate) Cyclononanone->Imine + Ammonia (-H2O) This compound This compound Imine->this compound + Reducing Agent Ammonia Ammonia (NH3) ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination of Cyclononanone

  • Reaction Setup: To a solution of cyclononanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.

  • Purification: Wash the aqueous layer with diethyl ether to remove unreacted starting material. Basify the aqueous layer with 6M NaOH until pH > 12. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactant/ReagentMolar Eq.Purity
Cyclononanone1.0>98%
Ammonium Acetate10.0>99%
Sodium Cyanoborohydride1.5>95%
ProductTypical Yield
This compound75-85%

Functionalization of this compound

As a secondary amine, this compound can undergo a variety of transformations to introduce diverse functional groups. These reactions are fundamental for incorporating this scaffold into larger, more complex molecules.

Diagram of Functionalization Pathways:

G cluster_0 Functionalization of this compound cluster_1 N-Alkylation cluster_2 N-Arylation cluster_3 N-Acylation This compound This compound N_Alkyl N-Alkylthis compound This compound->N_Alkyl + R-X (Alkyl Halide) N_Aryl N-Arylthis compound This compound->N_Aryl + Ar-X (Aryl Halide) N_Acyl N-Acylthis compound This compound->N_Acyl + RCOCl (Acyl Chloride)

Caption: Key Functionalization Reactions of this compound.

2.1 N-Alkylation

N-alkylation introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule.

Experimental Protocol: N-Alkylation of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.5 M) in a sealed tube.

  • Reagent Addition: Add the desired alkyl halide (1.1 eq).

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Alkyl HalideBaseSolventTemperature (°C)Typical Yield
Benzyl bromideK₂CO₃Acetonitrile8085-95%
Ethyl iodideCs₂CO₃DMF6080-90%
Propargyl bromideK₂CO₃Acetonitrile8070-80%

2.2 N-Arylation

N-arylation, typically achieved through Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl moieties, which are common in pharmacologically active compounds.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (0.2 M).

  • Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Aryl HalideCatalyst/LigandBaseTemperature (°C)Typical Yield
4-BromotoluenePd₂(dba)₃/XPhosNaOtBu11080-90%
2-ChloropyridinePd(OAc)₂/SPhosK₃PO₄10075-85%
3-BromoanisolePd₂(dba)₃/RuPhosCs₂CO₃11082-92%

2.3 N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor/acceptor and is a key feature in many drug molecules.

Experimental Protocol: N-Acylation with Acyl Chloride

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.5 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.[1]

Acyl ChlorideBaseSolventTemperature (°C)Typical Yield
Acetyl chlorideEt₃NDCM0 to RT>95%
Benzoyl chlorideEt₃NDCM0 to RT>95%
3-Chloropropionyl chloridePyridineDCM0 to RT90-98%

Application in Medicinal Chemistry: A Hypothetical Workflow

This compound can serve as a scaffold for the synthesis of novel bioactive molecules. For instance, it could be functionalized to target a specific enzyme or receptor. The following workflow illustrates a hypothetical approach to synthesizing a library of potential kinase inhibitors.

Diagram of a Hypothetical Drug Discovery Workflow:

G Start Start: This compound Arylation N-Arylation with Heteroaryl Halide Start->Arylation Acylation N-Acylation with Bioactive Carboxylic Acid Arylation->Acylation Purification Purification and Characterization Acylation->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for Developing this compound-based Inhibitors.

This compound, while not extensively studied, holds potential as a valuable building block in organic synthesis. Its nine-membered ring provides a unique conformational space that can be exploited in the design of novel molecules. The protocols outlined above, based on established amine chemistry, provide a solid foundation for researchers to begin exploring the synthetic utility of this intriguing cyclic amine. Further investigation into the applications of this compound and its derivatives is warranted and could lead to the discovery of new chemical entities with significant biological or material properties.

References

Application Notes and Protocols for the Use of Cyclononanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononanamine, a nine-membered cycloalkylamine, represents an under-explored scaffold in medicinal chemistry. Its large, flexible, and lipophilic cyclononane ring, combined with a reactive primary amine, offers a unique three-dimensional chemical space for the design of novel therapeutic agents. The amine serves as a versatile synthetic handle for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

These application notes provide a theoretical framework and practical protocols for the synthesis, screening, and characterization of this compound derivatives as potential modulators of challenging drug targets, such as protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs). The inherent lipophilicity of the cyclononane moiety may facilitate entry into hydrophobic binding pockets, while the conformational flexibility of the nine-membered ring could allow for optimal ligand-receptor interactions.

I. Rationale for Exploring the this compound Scaffold

The this compound scaffold is a promising starting point for fragment-based and lead generation campaigns for several reasons:

  • Access to Novel Chemical Space: The large cycloalkane ring provides a unique topology that is distinct from the more common five- and six-membered rings found in many drug molecules.

  • Lipophilicity: The hydrocarbon-rich structure results in high lipophilicity, which can be advantageous for targeting proteins with hydrophobic binding sites.[1][2] Careful modulation of this property is crucial to maintain favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

  • Synthetic Tractability: The primary amine allows for a wide range of well-established chemical transformations, enabling the creation of diverse compound libraries.

  • Conformational Flexibility: The nine-membered ring can adopt multiple low-energy conformations, potentially allowing for an induced-fit binding to various biological targets.

II. Proposed Therapeutic Applications

Inhibitors of Protein-Protein Interactions (PPIs)

The large surface area of the cyclononane ring can be functionalized to mimic key binding epitopes (e.g., alpha-helices) at the interface of two interacting proteins. The amine can be derivatized to introduce pharmacophoric features that disrupt the PPI.

Modulators of G-Protein Coupled Receptors (GPCRs)

The lipophilic nature of the cyclononane scaffold makes it a suitable candidate for ligands targeting the transmembrane domains of GPCRs.[3][4] The amine can be modified to interact with key polar residues within the receptor binding pocket.

III. Experimental Protocols

Synthesis of a Focused Library of N-Aryl this compound Derivatives

This protocol describes a hypothetical two-step synthesis of a library of N-aryl this compound derivatives, starting from cyclononanone.

Step 1: Reductive Amination of Cyclononanone

  • To a solution of cyclononanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 2: N-Arylation of this compound

This step can be achieved via Buchwald-Hartwig amination.[5][6]

  • To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add a solution of the desired aryl bromide (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl this compound derivative.

In Vitro Pharmacological Screening Cascade

The following is a proposed screening cascade to identify and characterize the biological activity of the synthesized this compound derivatives.

This assay is designed to identify compounds that disrupt the interaction between two proteins.[7][8][9][10][11]

Principle: A small fluorescently labeled peptide (tracer) derived from one of the interacting proteins will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to its larger protein partner, the complex tumbles more slowly, resulting in a high polarization value. A compound that inhibits this interaction will displace the tracer, leading to a decrease in the polarization signal.

Protocol:

  • Prepare a solution of the target protein and the fluorescently labeled peptide tracer in assay buffer (e.g., PBS, 0.01% Triton X-100).

  • Dispense 20 µL of this protein-tracer solution into each well of a 384-well black plate.

  • Add 100 nL of the test compounds (from a 10 mM DMSO stock) to the assay plate.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no protein) controls.

This assay is crucial to determine if the observed activity in the primary screen is due to specific inhibition or general cytotoxicity.[12][13][14][15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[12][13][14]

Protocol:

  • Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.

  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37 °C.[15]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict the passive intestinal absorption of a compound.[17][18][19][20][21]

Principle: A 96-well microtiter plate with a lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that diffuses across the membrane over a set period is quantified to determine its permeability.[20][21]

Protocol:

  • Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane.[18]

  • Add the test compounds (dissolved in buffer at a known concentration) to the donor wells.

  • Place the donor plate into an acceptor plate containing fresh buffer.

  • Incubate the "sandwich" plate at room temperature for 16-18 hours.[18][19]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the permeability coefficient (Pe).

IV. Data Presentation

The following tables present hypothetical data for a series of N-aryl this compound derivatives to illustrate how the results from the proposed screening cascade can be organized.

Table 1: Physicochemical and Pharmacological Properties of Hypothetical this compound Derivatives

Compound IDR-Group (Aryl)MWcLogPpKaFP Screen (% Inh @ 10 µM)IC₅₀ (µM)
CNA-001 Phenyl217.354.28.912> 100
CNA-002 4-Chlorophenyl251.794.98.5658.2
CNA-003 4-Methoxyphenyl247.374.19.14815.7
CNA-004 2-Naphthyl267.405.38.8822.5

Table 2: In Vitro ADME and Cytotoxicity Data for Lead Compounds

Compound IDPAMPA Pe (10⁻⁶ cm/s)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
CNA-002 5.8455.5
CNA-004 2.1> 50> 20

V. Visualizations

G cluster_synthesis Synthesis cluster_screening Screening Cascade start Cyclononanone reductive_amination Reductive Amination start->reductive_amination This compound This compound reductive_amination->this compound buchwald Buchwald-Hartwig N-Arylation This compound->buchwald library N-Aryl this compound Library buchwald->library primary_screen Primary Screen (FP Assay for PPI) library->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screen (MTT Cytotoxicity Assay) non_toxic_hits Non-Toxic Hits secondary_screen->non_toxic_hits tertiary_screen Tertiary Screen (PAMPA Permeability) permeable_hits Permeable Hits tertiary_screen->permeable_hits hits->secondary_screen non_toxic_hits->tertiary_screen

Caption: Synthetic and screening workflow for this compound derivatives.

FP_Assay cluster_low_pol Low Polarization cluster_high_pol High Polarization cluster_inhibition Inhibition tracer Tracer (F) light_out1 Depolarized Light tracer->light_out1 Rapid Tumbling light_in1 Polarized Light light_in1->tracer protein Protein tracer2 F complex Protein-Tracer Complex light_out2 Polarized Light complex->light_out2 Slow Tumbling light_in2 Polarized Light light_in2->complex protein2 Protein inhibitor Inhibitor (CNA) protein2->inhibitor Binding inhibited_complex Protein-Inhibitor Complex tracer3 Displaced Tracer (Low Polarization)

Caption: Principle of the Fluorescence Polarization (FP) assay for PPI inhibitors.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor P1 Protein 1 Receptor->P1 activates P2 Protein 2 P1->P2 binds to Downstream Downstream Signaling (e.g., MAPK pathway) P2->Downstream activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor CNA Derivative Inhibitor->P1 inhibits binding to P2

Caption: Hypothetical signaling pathway inhibited by a CNA derivative.

References

Application Notes and Protocols for the Synthesis of Cyclononanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of cyclononanamine and its N-substituted derivatives, key intermediates in the development of novel therapeutic agents. The methodologies outlined below focus on the robust and versatile reductive amination of cyclononanone.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential applications in drug discovery. The nine-membered carbocyclic ring offers a unique conformational flexibility that can be exploited for optimizing ligand-receptor interactions. This protocol details the synthesis of the parent this compound and a representative N-substituted derivative, N-benzylthis compound, via one-pot reductive amination.

Key Synthetic Pathways

The primary route for the synthesis of this compound derivatives is the reductive amination of cyclononanone. This reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of the ketone with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.

G cluster_0 Reductive Amination Pathway Cyclononanone Cyclononanone Imine Imine Intermediate Cyclononanone->Imine + Amine - H2O Amine Amine (R-NH2) Amine->Imine CyclononanamineDerivative N-Substituted This compound Imine->CyclononanamineDerivative ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->CyclononanamineDerivative Reduction

Caption: General workflow for the reductive amination of cyclononanone.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylthis compound

This protocol describes the synthesis of N-benzylthis compound via reductive amination of cyclononanone with benzylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Cyclononanone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of cyclononanone (1.0 mmol) in 1,2-dichloroethane (5 mL) under an inert atmosphere, add benzylamine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-benzylthis compound.

Characterization Data (Estimated):

  • Yield: 85-95%

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H), 3.75 (s, 2H), 2.80-2.70 (m, 1H), 1.80-1.40 (m, 16H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 140.5, 128.4, 128.2, 126.9, 60.2, 54.1, 30.5, 26.8, 25.3, 24.1.

  • IR (thin film, cm⁻¹): 3060, 3025, 2925, 2855, 1495, 1450, 1115, 735, 695.

  • MS (ESI): m/z 232.2 [M+H]⁺.

Protocol 2: Synthesis of this compound

This protocol details the synthesis of the parent this compound using ammonia in the form of ammonium acetate, followed by reduction.

Materials:

  • Cyclononanone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Aqueous hydrochloric acid (HCl) (1 M)

  • Aqueous sodium hydroxide (NaOH) (2 M)

  • Diethyl ether

Procedure:

  • To a solution of cyclononanone (1.0 mmol) in methanol (10 mL), add ammonium acetate (10 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Carefully acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Stir for 30 minutes to hydrolyze any remaining imine.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Wash the aqueous residue with diethyl ether (2 x 10 mL) to remove unreacted starting material.

  • Basify the aqueous layer to pH >12 with 2 M NaOH.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield this compound.

Characterization Data (Estimated):

  • Yield: 60-75%

  • ¹H NMR (400 MHz, CDCl₃) δ: 2.90-2.80 (m, 1H), 1.70-1.40 (m, 16H), 1.25 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 52.5, 33.8, 27.1, 25.5, 24.3.

  • IR (thin film, cm⁻¹): 3360, 3280, 2920, 2850, 1590, 1465.

  • MS (ESI): m/z 142.2 [M+H]⁺.

Data Summary

CompoundStarting MaterialsReducing AgentSolventTime (h)Yield (%)
N-Benzylthis compound Cyclononanone, BenzylamineNaBH(OAc)₃DCE2485-95
This compound Cyclononanone, Ammonium AcetateNaBH₃CNMeOH4860-75

Experimental Workflow Diagram

G cluster_workflow Synthetic and Analytical Workflow Start Start: Cyclononanone & Amine Reaction Reductive Amination (One-Pot) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

Caption: Step-by-step workflow from synthesis to characterization.

Application of Cyclononanamine in Catalysis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive review of scientific databases and literature reveals a notable absence of established applications for cyclononanamine as a catalyst, ligand, or catalyst precursor. Despite extensive searches for its use in organocatalysis, metal-catalyzed reactions, and asymmetric synthesis, there is no significant body of research detailing its efficacy or specific use cases in these domains.

This lack of documented application suggests that this compound is not a commonly employed moiety in the field of catalysis. Researchers seeking novel catalysts or ligands may find this information valuable, as it indicates an underexplored area of chemical space. However, it also implies that significant foundational research would be required to establish any catalytic potential of this compound or its derivatives.

In contrast, the broader class of cyclic amines and their derivatives has found extensive use in catalysis. For instance, smaller ring systems like pyrrolidine and imidazolidinone are core structures in well-established organocatalysts, such as those used in asymmetric Michael additions and Diels-Alder reactions. Furthermore, macrocyclic polyamines, for example, 1,4,7-triazacyclononane, are widely used as ligands in coordination chemistry and have demonstrated catalytic activity in various oxidation reactions.

The absence of this compound in the catalytic literature may be attributable to several factors, including potential synthetic challenges, unfavorable conformational properties of the nine-membered ring for effective substrate binding and activation, or simply a lack of investigation into its catalytic capabilities.

Based on the current body of scientific literature, there are no established protocols or application notes for the use of this compound in catalysis. Professionals in drug development and chemical research should be aware that venturing into the catalytic applications of this specific compound would constitute a novel area of investigation with no prior art to build upon. Future research could potentially explore the synthesis of chiral derivatives of this compound for asymmetric catalysis or its coordination chemistry with various metals to uncover new catalytic activities. However, at present, it remains a molecule of untapped, and unproven, catalytic potential.

Application Note: Quantitative Analysis of Cyclononanamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Cyclononanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below.

Introduction

This compound is a cyclic aliphatic amine of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a robust and sensitive method for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This approach provides high selectivity and sensitivity, making it suitable for demanding research and drug development applications.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Cyclohexylamine-d11 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 142.2 -> Product ion (Q3) m/z 125.2

    • Cyclohexylamine-d11 (IS): Precursor ion (Q1) m/z 111.2 -> Product ion (Q3) m/z 93.2

Experimental Workflow Diagram

Workflow Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & IS) B Prepare Calibration Standards & Quality Controls (QCs) A->B C Thaw Plasma Samples D Aliquot 50 µL Plasma C->D E Add Internal Standard (IS) D->E F Add Acetonitrile (Protein Precipitation) E->F G Vortex & Centrifuge F->G H Transfer Supernatant G->H I Inject into LC-MS/MS H->I J Data Acquisition (MRM) I->J K Peak Integration J->K L Generate Calibration Curve K->L M Quantify Unknown Samples L->M

Caption: Workflow for this compound quantification in plasma.

Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclohexylamine-d11 and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.

2. Preparation of Calibration Standards and Quality Controls

  • Spike blank human plasma with the appropriate working solutions of this compound to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare QCs at three concentration levels: Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To each tube, add 50 µL of the corresponding plasma sample.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a clean HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Presentation

The performance of the method was evaluated for linearity, accuracy, precision, and sensitivity. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery > 85%

Logical Relationship Diagram

G Method Validation Logic cluster_params Core Validation Parameters cluster_outcomes Method Suitability Linearity Linearity & Range Reliable Reliable Quantification Linearity->Reliable Accuracy Accuracy Accuracy->Reliable Precision Precision Precision->Reliable Selectivity Selectivity Selectivity->Reliable Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Reliable Robust Robust Method FitForPurpose Fit for Purpose Robust->FitForPurpose Reliable->Robust

Caption: Logic for establishing a validated analytical method.

The LC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting drug development studies. The validation data demonstrates that the method meets the typical requirements for bioanalytical method validation.

Application Notes and Protocols: 1,4,7-Triazacyclononane (TACN) as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest was "cyclononanamine," a thorough review of the scientific literature reveals a lack of substantial research on its use as a ligand in coordination chemistry. Therefore, these application notes will focus on the closely related and extensively studied ligand, 1,4,7-triazacyclononane (TACN) , as a representative example of a cyclononane-based amine ligand. The principles, protocols, and applications discussed herein provide a strong foundation for researchers, scientists, and drug development professionals interested in the coordination chemistry of cyclic polyamines.

Introduction

1,4,7-Triazacyclononane (TACN) is a nine-membered macrocyclic ligand with three secondary amine donor groups. Its unique topology allows it to coordinate to a metal ion in a facial tridentate manner, occupying three adjacent coordination sites. This binding mode imparts exceptional kinetic inertness and thermodynamic stability to the resulting metal complexes.[1][2][3] The robust nature of the (TACN)M unit makes it an ideal platform for a wide range of applications, from the development of catalytic systems to the design of radiopharmaceuticals.[2][4]

Applications in Coordination Chemistry

The versatility of TACN as a ligand has led to its use in numerous areas of research and development:

  • Biomimetic Chemistry: TACN-based metal complexes have been instrumental in modeling the active sites of metalloenzymes, providing insights into their structure and function.[1][2][3]

  • Catalysis: Metal complexes of TACN and its derivatives have shown significant catalytic activity in various organic transformations, including the epoxidation of alkenes.[4] For instance, manganese-TACN complexes are effective catalysts for the epoxidation of styrene using hydrogen peroxide as an oxidant.[4]

  • Radiopharmaceuticals: The ability of TACN and its functionalized derivatives to form stable complexes with radiometals has made it a valuable chelator in the development of diagnostic and therapeutic radiopharmaceuticals.[1][2][5][6]

  • Artificial Nucleases: Copper(II) complexes of TACN and its derivatives have been shown to effectively cleave the phosphodiester bonds in DNA and RNA, making them promising candidates for the development of artificial nucleases for therapeutic and biotechnological applications.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for representative TACN-metal complexes.

Table 1: Selected Bond Lengths and Angles for TACN-Metal Complexes

ComplexMetal-N Bond Length (Å)N-Metal-N Bond Angle (°)Reference
[(TACN)NiCl2]2.087 (avg)Not Specified[10]
[(TACN)CuCl2]Not SpecifiedNot Specified[4]
[(TACN)2Cr]3+Not SpecifiedNot Specified[11]

Table 2: Stability Constants of TACN-Metal Complexes

Metal Ionlog KConditionsReference
Cu(II)High (specific value not provided)Physiological pH[2]
Ga(III)High (specific value not provided)Not Specified[12]
In(III)High (specific value not provided)Not Specified[12]

Note: Stability constants for TACN complexes are generally very high, indicating strong complex formation. However, specific numerical values are not always readily available in the reviewed literature.

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Triazacyclononane (TACN)

The synthesis of TACN can be achieved through various methods. One common approach is the Richman-Atkins synthesis, which involves the cyclization of a linear triamine precursor. For the purposes of these notes, we will focus on the complexation protocols assuming TACN is commercially available or has been previously synthesized.

Protocol 2: Synthesis of a Representative TACN-Metal Complex: Dichloro(1,4,7-triazacyclononane)copper(II), [(TACN)CuCl2]

This protocol describes the synthesis of a well-characterized copper(II)-TACN complex with applications as an artificial nuclease.[4]

Materials:

  • 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve TACN·3HCl in deionized water.

  • In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.

  • Slowly add the CuCl₂ solution to the TACN solution with stirring.

  • Add three molar equivalents of a 1 M NaOH solution dropwise to the reaction mixture to neutralize the hydrochloride salts and facilitate complexation.

  • A precipitate of [(TACN)CuCl2] will form.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over a suitable drying agent.

Characterization: The resulting [(TACN)CuCl2] complex can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis.

Protocol 3: Catalytic Epoxidation of Styrene using a Mn-TACN Catalyst

This protocol outlines a general procedure for the catalytic epoxidation of an alkene using a manganese-TACN complex.[4]

Materials:

  • [(TACN)Mn] complex (prepared separately)

  • Styrene

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Buffer solution (e.g., carbonate buffer, pH 8.0)

Procedure:

  • Dissolve the [(TACN)Mn] catalyst in methanol within the carbonate buffer solution.

  • Add styrene to the reaction mixture.

  • Slowly add a stoichiometric amount of hydrogen peroxide to the mixture with vigorous stirring. The H₂O₂ acts as the oxidant.[4]

  • Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) and monitor the progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite).

  • Extract the product (styrene oxide) with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

experimental_workflow_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification TACN TACN·3HCl in Water Mixing Mixing & Stirring TACN->Mixing CuCl2 CuCl2·2H2O in Water CuCl2->Mixing NaOH NaOH Solution NaOH->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Product [(TACN)CuCl2] Product Drying->Product catalytic_cycle_epoxidation Catalyst [(TACN)Mn(II)] Intermediate [(TACN)Mn(IV)=O] Catalyst->Intermediate Oxidation Oxidant H2O2 Oxidant->Intermediate Substrate Styrene Product Styrene Oxide Substrate->Product Epoxidation Intermediate->Catalyst Oxygen Atom Transfer Water H2O Intermediate->Water Reduction

References

Application Notes and Protocols for High-Throughput Screening of Cyclononanamine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononanamines represent a class of cyclic organic compounds characterized by a nine-membered ring containing a single nitrogen atom. The inherent conformational flexibility of this medium-sized ring system, combined with the ability to introduce diverse substituents on both the ring and the nitrogen atom, makes cyclononanamine libraries a compelling source of novel chemical entities for drug discovery.[1][2] These libraries offer the potential to explore unique chemical space and identify modulators of challenging biological targets that may be inaccessible to more rigid small molecules. Saturated cyclic amines are prevalent motifs in many medicinal compounds and natural products, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[3]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries. It covers the general workflow from library preparation to hit validation, outlines specific assay protocols, and provides examples of data analysis and visualization.

Data Presentation: Hypothetical Screening Campaign

The following tables summarize hypothetical quantitative data from a primary high-throughput screening campaign of a 10,000-member this compound library against a G-protein coupled receptor (GPCR) target.

Table 1: Summary of Primary HTS Campaign Statistics

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Assay Format384-well plate
Primary Hit Rate (%)1.5%
Number of Primary Hits150
Z'-factor (average)0.75
Signal-to-Background (S/B) Ratio (average)8

Table 2: Profile of Top 5 Hypothetical Hits from a GPCR Antagonist Assay

Compound ID% Inhibition (at 10 µM)IC50 (µM) - Confirmatory AssayCytotoxicity (CC50, µM)
CNA-00195.20.8> 100
CNA-00292.81.2> 100
CNA-00388.52.585
CNA-00485.13.1> 100
CNA-00582.34.892

Experimental Protocols

General High-Throughput Screening Workflow

The overall workflow for an HTS campaign involving a this compound library follows a standardized, multi-stage process to ensure efficiency and data quality.[4][5][6]

  • Assay Development and Miniaturization:

    • Develop a robust and reproducible biochemical or cell-based assay.

    • Adapt the assay to a high-throughput format (e.g., 384- or 1536-well plates).[7]

    • Optimize assay parameters such as reagent concentrations, incubation times, and temperature.

    • Validate the assay using known agonists/antagonists or tool compounds to achieve a Z'-factor > 0.5.[6]

  • Library Preparation and Plating:

    • Prepare a stock solution of the this compound library in a suitable solvent (e.g., DMSO).

    • Use acoustic dispensing technology to transfer nanoliter volumes of the library compounds into assay plates.[8]

  • Primary Screen:

    • Perform the HTS campaign by screening the entire library at a single concentration (e.g., 10 µM).

    • Include appropriate controls (positive, negative, and neutral) on each plate for quality control.

  • Data Analysis and Hit Selection:

    • Normalize the raw data and calculate the percent inhibition or activation for each compound.

    • Identify primary "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).[9][10][11]

  • Hit Confirmation and Triage:

    • Re-test the primary hits from the original library plates to eliminate false positives.

    • Source fresh powder samples of the confirmed hits for further characterization.

    • Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Secondary and Counter-Screens:

    • Conduct secondary assays to confirm the mechanism of action and rule out off-target effects.

    • Perform counter-screens to assess cytotoxicity and other potential liabilities.

Specific Assay Protocol: GPCR Calcium Mobilization Assay

This protocol describes a cell-based assay to screen for antagonists of a Gq-coupled GPCR using a fluorescent calcium indicator.

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the target GPCR in a suitable medium.

    • Seed the cells into 384-well, black-walled, clear-bottom assay plates at a predetermined density and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and an organic anion transporter inhibitor (e.g., probenecid).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Using an acoustic dispenser, transfer 20 nL of the this compound library compounds (10 mM in DMSO) to the assay plates, resulting in a final concentration of 10 µM.

    • Incubate the plates at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of the cognate agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the assay plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading.[8]

    • Initiate fluorescence reading and, after establishing a stable baseline, add the agonist solution to all wells simultaneously.

    • Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the positive (agonist only) and negative (no agonist) controls.

    • Calculate the percent inhibition for each library compound.

Mandatory Visualizations

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation AssayDev Assay Development & Miniaturization LibPrep Library Preparation AssayDev->LibPrep PrimaryScreen Primary Screen (Single Concentration) LibPrep->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConf Hit Confirmation DataAnalysis->HitConf DoseResponse Dose-Response & Potency HitConf->DoseResponse SecondaryScreen Secondary & Counter-Screens DoseResponse->SecondaryScreen LeadOpt LeadOpt SecondaryScreen->LeadOpt Lead Optimization

Caption: High-Throughput Screening Workflow.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR Gq Gq GPCR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca2+ ER->Ca Release Ca->PKC Activates Ligand Ligand (Agonist) Ligand->GPCR Antagonist This compound (Antagonist) Antagonist->GPCR Blocks Binding

Caption: Gq-Coupled GPCR Signaling Pathway.

References

Application Notes and Protocols: Cyclononanamine as a Precursor for Novel Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of cyclononanamine as a precursor for the synthesis of novel polyamides, specifically Polyamide 9 (PA9), also known as Nylon 9. While direct polymerization of this compound is not a standard method, it can serve as a starting material for the synthesis of key monomers required for polyamide production. This document outlines two potential synthetic pathways, detailed experimental protocols for polymerization, the properties of the resulting polymers, and their potential applications in the biomedical and pharmaceutical fields.

Introduction to Polyamide 9

Polyamide 9 is a versatile thermoplastic polymer with a range of desirable properties, including high strength, good thermal stability, and chemical resistance.[1] Its characteristics make it a suitable candidate for various high-performance applications, including in the demanding environments of medical devices and drug delivery systems.[2][3] The synthesis of Polyamide 9 typically proceeds through two main routes: the ring-opening polymerization of azacyclodecan-2-one (the lactam of 9-aminononanoic acid) or the polycondensation of 1,9-nonanediamine with a dicarboxylic acid.[4]

Proposed Synthetic Pathways from this compound

This compound can be envisioned as a precursor to the essential monomers for Polyamide 9 synthesis. Below are two proposed synthetic routes.

Pathway A: Synthesis of Azacyclodecan-2-one via Beckmann Rearrangement

This pathway involves the conversion of this compound to cyclononanone, followed by oximation and a subsequent Beckmann rearrangement to yield the C9 lactam, azacyclodecan-2-one.

Pathway_A cluster_0 Pathway A: Lactam Synthesis This compound This compound Cyclononanone Cyclononanone This compound->Cyclononanone Oxidation Cyclononanone Oxime Cyclononanone Oxime Cyclononanone->Cyclononanone Oxime Oximation Azacyclodecan-2-one\n(C9 Lactam) Azacyclodecan-2-one (C9 Lactam) Cyclononanone Oxime->Azacyclodecan-2-one\n(C9 Lactam) Beckmann Rearrangement

Caption: Proposed synthesis of Azacyclodecan-2-one from this compound.

Pathway B: Synthesis of 1,9-Nonanediamine

This conceptual pathway involves a ring-opening amination of a cyclononane derivative, potentially obtainable from this compound, to produce 1,9-nonanediamine.

Pathway_B cluster_1 Pathway B: Diamine Synthesis This compound This compound Cyclononane\nDerivative Cyclononane Derivative This compound->Cyclononane\nDerivative Functional Group Transformation 1,9-Nonanediamine 1,9-Nonanediamine Cyclononane\nDerivative->1,9-Nonanediamine Ring-Opening Amination

Caption: Proposed synthesis of 1,9-Nonanediamine from this compound.

Experimental Protocols

The following are detailed protocols for the polymerization of the monomers derived from the proposed pathways.

Protocol 1: Anionic Ring-Opening Polymerization of Azacyclodecan-2-one

This protocol describes the synthesis of Polyamide 9 from its lactam monomer.

Materials:

  • Azacyclodecan-2-one (C9 lactam)

  • N-Acetyl-ε-caprolactam (activator)

  • Sodium hydride (NaH) or other strong base (initiator)

  • Anhydrous toluene

  • Methanol

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Drying of Monomer: Dry the azacyclodecan-2-one monomer under vacuum at 60-70 °C for at least 24 hours before use.

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet/outlet.

  • Initiator Preparation: Under a nitrogen atmosphere, add the desired amount of initiator (e.g., NaH) to anhydrous toluene in the reaction flask.

  • Initiation: Add a portion of the dried azacyclodecan-2-one to the initiator suspension and heat to 80-100 °C to form the sodium salt of the lactam.

  • Polymerization: a. Dissolve the remaining dried azacyclodecan-2-one and the activator (N-acetyl-ε-caprolactam) in anhydrous toluene in a separate flask under nitrogen. b. Slowly add the monomer/activator solution to the initiator solution at the reaction temperature (typically 130-150 °C). c. Maintain the reaction under a constant nitrogen purge. The polymerization is typically rapid and may be complete within 30-60 minutes, as indicated by a significant increase in viscosity.

  • Termination and Precipitation: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol.

  • Purification: a. Filter the precipitated Polyamide 9 and wash it thoroughly with methanol to remove any unreacted monomer and initiator residues. b. Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

ROP_Workflow Start Start Dry Monomer Dry Monomer Start->Dry Monomer Setup Reactor Setup Reactor Dry Monomer->Setup Reactor Prepare Initiator Prepare Initiator Setup Reactor->Prepare Initiator Initiation Initiation Prepare Initiator->Initiation Polymerization Polymerization Initiation->Polymerization Termination & Precipitation Termination & Precipitation Polymerization->Termination & Precipitation Purification Purification Termination & Precipitation->Purification End End Purification->End

Caption: Workflow for Ring-Opening Polymerization of Azacyclodecan-2-one.

Protocol 2: Melt Polycondensation of 1,9-Nonanediamine with a Dicarboxylic Acid

This protocol describes the synthesis of Polyamide 9,X (where X depends on the dicarboxylic acid used, e.g., Polyamide 9,6 with adipic acid).

Materials:

  • 1,9-Nonanediamine

  • Dicarboxylic acid (e.g., adipic acid, terephthalic acid)

  • Catalyst (e.g., phosphoric acid)

  • High-temperature, high-vacuum polymerization reactor with a mechanical stirrer

  • Nitrogen gas supply

Procedure:

  • Salt Formation: a. In a reaction vessel, prepare an aqueous solution of equimolar amounts of 1,9-nonanediamine and the dicarboxylic acid. b. Stir the mixture to form the nylon salt. A small amount of catalyst can be added at this stage.

  • Pre-polymerization: a. Heat the salt solution under a nitrogen atmosphere to evaporate the water and form a low molecular weight prepolymer. The temperature should be gradually increased to around 220-240 °C.

  • Polycondensation: a. Increase the temperature to 260-290 °C to melt the prepolymer. b. Apply a high vacuum to remove the water of condensation and drive the polymerization reaction to completion. c. Continue the reaction under vacuum with constant stirring until the desired melt viscosity (indicative of molecular weight) is achieved.

  • Extrusion and Pelletizing: a. Extrude the molten polymer from the reactor through a die into a water bath to cool and solidify the strand. b. Cut the polymer strand into pellets.

  • Post-Drying: Dry the polymer pellets in a vacuum oven to remove any residual moisture.

Polycondensation_Workflow Start Start Salt Formation Salt Formation Start->Salt Formation Pre-polymerization Pre-polymerization Salt Formation->Pre-polymerization Polycondensation Polycondensation Pre-polymerization->Polycondensation Extrusion & Pelletizing Extrusion & Pelletizing Polycondensation->Extrusion & Pelletizing Post-Drying Post-Drying Extrusion & Pelletizing->Post-Drying End End Post-Drying->End

Caption: Workflow for Melt Polycondensation of 1,9-Nonanediamine.

Properties of Polyamide 9

The properties of Polyamide 9 make it an attractive material for various applications.

PropertyValueReference(s)
Density1.09 g/cm³[4]
Melting Point210-215 °C[4]
Tensile Strength (dry)4.2 g/denier [4]
Tensile Strength (wet)4.1 g/denier [4]
Elongation at Break40%[4]
Moisture Regain2.5%[4]
Chemical ResistanceGood resistance to oils and chemicals[2]

Applications in Drug Development and Medical Devices

The unique properties of polyamides, including Polyamide 9, lend themselves to several biomedical applications.

  • Drug Delivery: Polyamide-based nanoparticles and micelles can be engineered as carriers for targeted drug delivery.[5][6] Their biocompatibility and the ability to tailor their surface chemistry allow for the encapsulation and controlled release of therapeutic agents.[7]

  • Medical Device Coatings: Polyamides are used as durable, biocompatible coatings for medical instruments and devices.[1][2] These coatings can provide lubricity, improve wear resistance, and act as a barrier to prevent corrosion.[8][9]

  • Sutures and Surgical Tools: The high tensile strength and flexibility of polyamides make them suitable for manufacturing surgical sutures and various medical instruments.[2]

  • Catheters and Tubing: The flexibility and chemical resistance of certain polyamides are advantageous for producing catheters and medical tubing.[2]

  • Tissue Engineering: Porous polyamide scaffolds can be fabricated to support cell growth and tissue regeneration.[10]

Applications cluster_apps Biomedical Applications Polyamide 9 Polyamide 9 Drug Delivery Drug Delivery Polyamide 9->Drug Delivery Medical Device Coatings Medical Device Coatings Polyamide 9->Medical Device Coatings Sutures & Surgical Tools Sutures & Surgical Tools Polyamide 9->Sutures & Surgical Tools Catheters & Tubing Catheters & Tubing Polyamide 9->Catheters & Tubing Tissue Engineering Tissue Engineering Polyamide 9->Tissue Engineering

Caption: Potential biomedical applications of Polyamide 9.

Conclusion

While the direct use of this compound as a polymer precursor is not established, it represents a viable starting material for the synthesis of monomers for Polyamide 9. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these novel polyamides. The favorable properties of Polyamide 9 suggest its potential for innovation in drug delivery systems, medical device manufacturing, and other areas of biomedical science. Further research into the efficient conversion of this compound to key monomers will be crucial for realizing its full potential in polymer chemistry.

References

Application Note: A Scalable Two-Step Synthesis of Cyclononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable, and efficient two-step protocol for the synthesis of Cyclononanamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the oximation of readily available Cyclononanone to yield Cyclononanone oxime, which is subsequently reduced to the target primary amine, this compound, via catalytic hydrogenation. This methodology is designed to be robust and scalable, making it suitable for producing significant quantities of the final product for research and development purposes.

Introduction

Cyclic amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. This compound, with its nine-membered cycloalkane backbone, represents a unique and flexible scaffold for the design of novel therapeutic agents. The efficient and scalable synthesis of this amine is crucial for its broader application in drug discovery programs. The protocol detailed herein is based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product.

Overall Reaction Scheme

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two-step synthesis of this compound.

Table 1: Oximation of Cyclononanone

ParameterValue
Reactants
Cyclononanone1.0 eq
Hydroxylamine Hydrochloride1.2 eq
Sodium Acetate Trihydrate1.5 eq
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Table 2: Catalytic Reduction of Cyclononanone Oxime

ParameterValue
Reactants
Cyclononanone Oxime1.0 eq
Catalyst Raney® Nickel (slurry in water)
Solvent Ethanol
Hydrogen Pressure 50 - 100 psi
Reaction Temperature 25 - 50 °C
Reaction Time 4 - 8 hours
Typical Yield 80 - 90%

Experimental Protocols

Materials and Equipment:

  • Cyclononanone (97% or higher)

  • Hydroxylamine hydrochloride (99% or higher)

  • Sodium acetate trihydrate (99% or higher)

  • Ethanol (anhydrous)

  • Raney® Nickel (50% slurry in water)

  • Diatomaceous earth (Celite®)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Parr hydrogenator or similar high-pressure hydrogenation apparatus

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of Cyclononanone Oxime

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Cyclononanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate trihydrate (1.5 eq), and ethanol. The reaction concentration should be approximately 0.5 M with respect to Cyclononanone.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into an equal volume of cold deionized water. c. A white precipitate of Cyclononanone oxime will form. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with cold deionized water to remove any inorganic salts. f. Dry the product under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Protocol:

  • Catalyst Preparation: In the reaction vessel of a high-pressure hydrogenator, carefully wash the Raney® Nickel slurry (approx. 10-20% by weight of the oxime) with ethanol to remove the water.

  • Reaction Setup: Add a solution of Cyclononanone oxime (1.0 eq) in ethanol to the reaction vessel containing the washed catalyst.

  • Hydrogenation: a. Seal the hydrogenator and purge the system with nitrogen, followed by hydrogen gas. b. Pressurize the vessel with hydrogen to 50-100 psi. c. Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) to facilitate the reaction. d. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 4-8 hours.

  • Work-up and Isolation: a. Depressurize the reactor and purge with nitrogen. b. Carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet with solvent at all times. Quench the filter cake with water after filtration. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional but Recommended for High Purity): a. Dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. b. Collect the this compound hydrochloride salt by filtration. c. To obtain the free amine, dissolve the hydrochloride salt in water, basify with a concentrated solution of sodium hydroxide until the pH is >12, and then extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). d. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction start1 Cyclononanone + Hydroxylamine HCl + Sodium Acetate in Ethanol react1 Reflux (2-4h) start1->react1 Heat workup1 Precipitation in Water react1->workup1 isolate1 Filtration and Drying workup1->isolate1 product1 Cyclononanone Oxime isolate1->product1 start2 Cyclononanone Oxime + Raney® Ni in Ethanol product1->start2 Intermediate react2 Hydrogenation (50-100 psi H2) start2->react2 H2 workup2 Catalyst Filtration react2->workup2 isolate2 Solvent Evaporation workup2->isolate2 purify Acid-Base Extraction (Optional) isolate2->purify product2 This compound purify->product2

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting & Optimization

Navigating the Purification Maze: A Technical Support Guide for Cyclononanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common purification challenges encountered during the synthesis and isolation of Cyclononanamine hydrochloride. This resource aims to equip researchers with the necessary information to overcome obstacles and achieve the desired purity for their downstream applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound hydrochloride.

Problem 1: Oily Residue Instead of Crystals During Recrystallization

  • Question: I am attempting to recrystallize this compound hydrochloride from ethanol, but instead of crystals, I am getting an oily substance. What is causing this and how can I fix it?

  • Answer: "Oiling out" is a common issue, particularly with amine salts. It often occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present.

    Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Slow Cooling: Allow the solution to cool down to room temperature slowly. Rapid cooling can favor oil formation over crystallization. You can insulate the flask to slow down the cooling process.

    • Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a minimal amount of hot ethanol (a good solvent) and then slowly add a 'bad' solvent (a solvent in which the compound is less soluble, like diethyl ether or hexane) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

    • Seed Crystals: If you have a small amount of pure, solid this compound hydrochloride, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.

Problem 2: Low Yield After Recrystallization

  • Question: My recrystallization of this compound hydrochloride resulted in a very low yield of pure product. What are the potential reasons for this?

  • Answer: Low recovery can be attributed to several factors during the recrystallization process.

    Troubleshooting Steps:

    • Minimize Solvent Usage: Using an excessive amount of solvent is a primary cause of low yield, as the compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure Complete Precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.

    • Avoid Premature Filtration: Ensure that crystallization is complete before filtering.

    • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

    • Check for Solubility in the Chosen Solvent: While ethanol and acetone are recommended, the solubility might be higher than ideal, leading to losses. You may need to experiment with other solvents or solvent mixtures where the compound has high solubility at high temperatures and very low solubility at low temperatures.

Problem 3: Product is Hygroscopic and Difficult to Handle

  • Question: The purified this compound hydrochloride is highly hygroscopic and quickly absorbs moisture from the air, making it difficult to weigh and handle. How can I manage this?

  • Answer: The hygroscopic nature of amine hydrochlorides is a known challenge. Proper handling and storage are crucial.

    Troubleshooting Steps:

    • Drying under Vacuum: After filtration, dry the crystals thoroughly under high vacuum, preferably in a desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) or over potassium hydroxide (KOH) pellets. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can also be effective.

    • Inert Atmosphere: Handle the dried product in a glove box or under a stream of dry, inert gas like nitrogen or argon.

    • Azeotropic Drying: For removing residual water, azeotropic distillation can be employed. This involves dissolving the compound in a suitable solvent (like toluene) and distilling off the water-toluene azeotrope. However, this should be done with caution to avoid thermal degradation.

    • Storage: Store the final product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound hydrochloride?

A1: The synthesis of this compound hydrochloride typically proceeds via the reductive amination of cyclononanone. Potential impurities may include:

  • Unreacted Starting Materials: Residual cyclononanone and the amine source (e.g., ammonia or an ammonium salt).

  • By-products of Reductive Amination: Over-alkylation can lead to the formation of secondary (dicyclononylamine) and tertiary amines.

  • Residual Reducing Agents and their By-products: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanobohydride), by-products may be present.

  • Solvent Residues: Traces of solvents used in the synthesis and purification steps.

Q2: Which analytical techniques are best for assessing the purity of this compound hydrochloride?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low molecular weight by-products.

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of key functional groups and the hydrochloride salt formation (broad N-H stretch).

Q3: Can I use column chromatography to purify this compound hydrochloride?

A3: Yes, preparative column chromatography can be an effective purification method, especially for removing closely related impurities.

  • Normal-Phase Chromatography: Due to the polar nature of the hydrochloride salt, normal-phase chromatography on silica gel can be challenging and may lead to poor recovery. It is often better to purify the free amine on silica gel and then convert it to the hydrochloride salt.

  • Reversed-Phase Chromatography (Preparative HPLC): This is a more suitable option for the direct purification of the hydrochloride salt. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. The addition of a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase can improve peak shape and resolution.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityTemperature
WaterHighRoom Temperature
EthanolSolubleHot
AcetoneSolubleHot
Diethyl EtherSparingly Soluble/InsolubleRoom Temperature
TolueneSparingly Soluble/InsolubleRoom Temperature
HexaneInsolubleRoom Temperature

This table provides a qualitative overview of solubility, which is a critical parameter for selecting an appropriate recrystallization solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride from Ethanol/Diethyl Ether

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound hydrochloride. Add the minimum amount of hot ethanol required to completely dissolve the solid. Use a hot plate with a water bath to heat the solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Precipitation: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.

  • Inducing Crystallization: Slowly add diethyl ether dropwise to the solution while stirring until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the initial precipitate and then allow the solution to cool undisturbed.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the crude this compound hydrochloride in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the purified this compound hydrochloride as a TFA salt. If the TFA salt is not desired, further processing (e.g., ion-exchange chromatography or conversion to the free base and back to the HCl salt) may be necessary.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_final Final Product start Crude this compound Hydrochloride recrystallization Recrystallization (e.g., Ethanol/Ether) start->recrystallization Primary Method prep_hplc Preparative HPLC (Reversed-Phase) start->prep_hplc Alternative Method hplc_analysis HPLC Analysis recrystallization->hplc_analysis prep_hplc->hplc_analysis nmr_analysis NMR Analysis hplc_analysis->nmr_analysis ms_analysis MS Analysis nmr_analysis->ms_analysis pure_product Pure this compound Hydrochloride ms_analysis->pure_product If Purity ≥ 95%

Caption: Experimental workflow for the purification and analysis of this compound hydrochloride.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Problem: Oiling Out start->oiling_out low_yield Problem: Low Yield start->low_yield hygroscopic Problem: Hygroscopic Product start->hygroscopic solution1 Solution: - Re-dissolve & add more solvent - Slow cooling - Use mixed solvents - Add seed crystal oiling_out->solution1 solution2 Solution: - Minimize solvent volume - Cool in ice bath - Wash with cold solvent low_yield->solution2 solution3 Solution: - Dry under high vacuum - Handle in inert atmosphere - Store in desiccator hygroscopic->solution3

Caption: Troubleshooting logic for common recrystallization issues with this compound hydrochloride.

Technical Support Center: Cyclononanamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclononanamine. The primary focus is on addressing common side reactions and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A common and effective method for the synthesis of this compound is the reduction of Cyclononanone oxime. This method is often preferred due to the ready availability of the starting material, Cyclononanone, which can be converted to the oxime and then reduced to the desired primary amine.

Q2: What are the primary reducing agents used for the conversion of Cyclononanone oxime to this compound?

The two most frequently employed types of reducing agents for this transformation are:

  • Hydride reagents: Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent capable of converting oximes to primary amines.[1][2][3]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2).[4][5]

Q3: What is the expected yield for the synthesis of this compound?

While the yield can vary significantly based on the chosen method, reaction conditions, and scale, a well-optimized reduction of Cyclononanone oxime can be expected to yield this compound in the range of 60-85%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).- Ensure the reducing agent is fresh and active.- Check the stoichiometry of the reagents.
Product loss during workup/purification.- Optimize extraction and purification procedures.- Ensure proper pH adjustment during aqueous workup to minimize the solubility of the amine in the aqueous layer.
Presence of Unreacted Cyclononanone Oxime Insufficient amount or activity of the reducing agent.- Use a larger excess of the reducing agent.- Verify the quality of the reducing agent.
Reaction time is too short.- Extend the reaction time and monitor by TLC or GC-MS.
Formation of Cyclononanone Hydrolysis of the oxime during the reaction or workup.- Ensure anhydrous reaction conditions, especially when using LiAlH4.- Perform the workup at a low temperature and avoid prolonged exposure to acidic conditions.
Formation of Dicyclononylamine (Secondary Amine) Reaction of the initially formed this compound with an intermediate imine (more common in catalytic hydrogenation).[6][7]- Use a solvent that disfavors the formation of the secondary amine (e.g., an alcohol with ammonia).- Optimize catalyst loading and hydrogen pressure.
Formation of N-Cyclononylhydroxylamine Incomplete reduction of the oxime.[8]- Increase the amount of reducing agent and/or the reaction time.
Beckmann Rearrangement Product (Laurolactam) Presence of acid, which can catalyze the rearrangement of the oxime.[9]- Ensure the reaction is performed under neutral or basic conditions.- Use aprotic solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH4 Reduction of Cyclononanone Oxime

Materials:

  • Cyclononanone oxime

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • A solution of Cyclononanone oxime (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 (1.5 - 2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • After completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting solid is filtered off, and the filter cake is washed with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt, recrystallization, and subsequent liberation of the free amine.

Visualizations

Reaction_Pathway Cyclononanone Cyclononanone Cyclononanone_Oxime Cyclononanone_Oxime Cyclononanone->Cyclononanone_Oxime H2NOH This compound This compound Cyclononanone_Oxime->this compound Reduction (e.g., LiAlH4 or H2/Pd)

Caption: Synthesis pathway of this compound from Cyclononanone.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted Cyclononanone Oxime start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_ketone Check for Cyclononanone check_sm->check_ketone No increase_reductant Increase reducing agent / time incomplete_rxn->increase_reductant hydrolysis Oxime Hydrolysis check_ketone->hydrolysis Yes check_secondary_amine Check for Dicyclononylamine check_ketone->check_secondary_amine No anhydrous_cond Ensure anhydrous conditions hydrolysis->anhydrous_cond sec_amine_formation Secondary Amine Formation check_secondary_amine->sec_amine_formation Yes purification_issue Product loss during workup check_secondary_amine->purification_issue No optimize_cond Optimize catalyst/solvent sec_amine_formation->optimize_cond optimize_workup Optimize purification purification_issue->optimize_workup

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability issues of Cyclononanamine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Cyclononanamine Stability Technical Support Center

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the general chemical properties of primary amines and large-ring cycloalkanes, offering a predictive framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, as a primary cycloalkylamine, is susceptible to degradation from several factors:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products.

  • pH: As a basic compound, this compound will react with acids to form salts. While this can increase aqueous solubility, highly acidic or basic conditions can catalyze degradation pathways.

  • Light: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions, including oxidation and thermal decomposition.[1][2]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of amines.

Q2: My this compound solution has turned a yellow/brown color. What could be the cause?

A2: Discoloration is a common indicator of amine degradation, particularly oxidative degradation.[2] The formation of oxidized species and subsequent polymerization products can lead to colored impurities. This is often accelerated by exposure to air and/or light.

Q3: How should I properly store neat this compound and its solutions?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture. It should be kept in a cool, dark place, such as a refrigerator or freezer, and shielded from light using amber vials or by wrapping the container in aluminum foil.

Q4: Is this compound volatile?

A4: With a boiling point of 210.4°C at 760 mmHg, it is not highly volatile at room temperature.[3] However, it does have a vapor pressure, and appropriate handling in a well-ventilated area is recommended.

Troubleshooting Guide: Stability Issues in Experiments

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent Assay Results / Loss of Potency Degradation of the active compound.1. Verify Purity: Re-analyze the purity of your stock solution and current experimental samples using a suitable method like GC-MS or LC-MS.[4][5] 2. Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere (N₂ or Ar) if possible. 3. Fresh Solutions: Prepare fresh solutions for each experiment from a properly stored stock.
Precipitate Formation in Solution Formation of insoluble degradation products or salts.1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its nature. 2. Solvent Check: Ensure the solvent is pure and degassed before use. Peroxides in older ether solvents can be a cause. 3. pH Control: If using a buffered solution, ensure the buffer is compatible and the pH is stable.
Unexpected Peaks in Chromatogram (HPLC/GC) Presence of degradation products.1. Run a Stressed Sample: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help in identifying the unknown peaks.[6][7] 2. Review Mobile Phase: Ensure the mobile phase is not reacting with the analyte. For example, some amines can react with acetone.
pH Shift in Unbuffered Solutions Absorption of atmospheric CO₂.1. Degas Solvents: Use solvents that have been degassed to remove dissolved CO₂. 2. Use Buffers: If compatible with the experimental design, use a suitable buffer to maintain a constant pH. 3. Minimize Headspace: Keep vials as full as possible and sealed to minimize contact with air.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7]

Objective: To investigate the stability of this compound under various stress conditions.

Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[7]

  • Thermal Degradation: Store neat this compound or a solution in a suitable solvent at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, mix an aliquot of the stock solution with the stressor solution.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

  • After the incubation period, neutralize the acid and base-stressed samples.

  • Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to assess for degradation and identify new peaks.[5]

Visualizations and Diagrams

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_purity Step 1: Check Purity of Starting Material (GC/LC-MS) start->check_purity is_pure Is material pure? check_purity->is_pure source_new Source New, High-Purity Batch is_pure->source_new No check_handling Step 2: Review Handling & Storage Protocol is_pure->check_handling Yes source_new->check_handling is_handling_ok Proper storage? (Inert, cool, dark) check_handling->is_handling_ok implement_protocol Implement Proper Storage Protocol is_handling_ok->implement_protocol No check_conditions Step 3: Analyze Experimental Conditions is_handling_ok->check_conditions Yes implement_protocol->check_conditions is_harsh Harsh conditions? (High temp, O2, light, wrong pH) check_conditions->is_harsh modify_conditions Modify Protocol: - Use inert atmosphere - Control pH - Protect from light is_harsh->modify_conditions Yes end_persist Issue Persists: Consider compound's inherent instability is_harsh->end_persist No end_ok Problem Resolved modify_conditions->end_ok

Caption: Troubleshooting workflow for this compound stability.

G Hypothesized Oxidative Degradation Pathway amine This compound (C9H19N) radical Amine Radical Cation amine->radical [O2, light, metal ions] hydroxylamine N-Cyclononylhydroxylamine radical->hydroxylamine + O2, + H+ imine Cyclononylideneamine (Imine) radical->imine - H+ nitroso Nitroso-cyclononane hydroxylamine->nitroso - H2O nitro Nitro-cyclononane nitroso->nitro + [O] ketone Cyclononanone imine->ketone + H2O (Hydrolysis)

Caption: Potential oxidative degradation pathways for a primary amine.

G Decision Logic for Handling & Storage start Received this compound duration Storage Duration? start->duration short_term Short-Term (< 1 week) duration->short_term Short long_term Long-Term (> 1 week) duration->long_term Long storage_short Store at 2-8°C Tightly sealed vial Protect from light short_term->storage_short storage_long Blanket with N2/Ar Store at -20°C Use amber vial with septa cap long_term->storage_long use Use in Experiment storage_short->use storage_long->use is_sensitive Is experiment sensitive to oxidation/moisture? use->is_sensitive use_standard Standard benchtop prep is_sensitive->use_standard No use_inert Prepare solutions in glovebox or under inert gas stream. Use degassed solvents. is_sensitive->use_inert Yes

Caption: Decision tree for appropriate handling and storage.

References

Cyclononanamine Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of Cyclononanamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.

Troubleshooting Guides

This section offers detailed solutions to specific problems that may arise during the crystallization of this compound, with a focus on the more readily crystallizable hydrochloride salt form.

Issue 1: No Crystals Are Forming

Q1: I have followed the cooling protocol, but no crystals have appeared. What should I do?

A1: The absence of crystal formation is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid this compound hydrochloride from a previous successful crystallization, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Reduced Temperature: If cooling to room temperature and then to 0-4 °C is not sufficient, try using a colder bath, such as an ice/salt bath or a dry ice/acetone bath, to achieve lower temperatures. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]

  • Solvent Evaporation: If the solution is not supersaturated enough, you can allow a small amount of the solvent to evaporate. This will increase the concentration of the this compound hydrochloride. You can do this by leaving the flask partially open in a fume hood for a short period.

  • Increase Concentration: If you suspect too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent and then repeat the cooling process.[2]

Issue 2: Oily Precipitate Instead of Crystals

Q2: An oil is forming at the bottom of my flask instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent. Here are some strategies to obtain crystals from an oil:

  • Re-dissolve and Slow Cool: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate can encourage the formation of an ordered crystal lattice rather than an amorphous oil.

  • Add More Solvent: The oil may be forming because the concentration of the solute is too high. Add a small amount of the primary solvent (e.g., ethanol) to the heated solution to decrease the concentration, and then attempt to recrystallize.

  • Change Solvent System: If the problem persists, the chosen solvent may not be suitable. You may need to select a different solvent or a solvent/anti-solvent system. For instance, if you are using a single solvent, try a binary mixture where the compound is less soluble in the second solvent.

Issue 3: Crystals Form Too Quickly and Are Very Fine

Q3: As soon as I started cooling, a large amount of very fine powder crashed out of solution. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2] To promote the growth of larger, purer crystals, you need to slow down the crystallization process:

  • Increase Solvent Volume: Add a small amount of the primary solvent to the heated solution to slightly increase the solubility of the this compound hydrochloride at elevated temperatures. This will require a lower temperature to be reached before crystallization begins, thus slowing the process.[2]

  • Slower Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a cold bath. Insulating the flask can also help to slow the cooling rate.

Issue 4: The Crystal Yield is Very Low

Q4: I have successfully formed crystals, but the final weight is much lower than expected. How can I improve my yield?

A4: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor after filtration.[2] To check this, you can try to evaporate the mother liquor to see if a substantial amount of solid remains. For future experiments, use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If crystals form in the filter funnel during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus is pre-heated, and the solution is kept hot during the filtration process.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to complete at the reduced temperature.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for crystallizing this compound?

A5: this compound is an amine and can be difficult to crystallize directly. It is often advantageous to first convert it to a salt, such as this compound hydrochloride, which has a higher melting point and is more likely to form a crystalline solid.[3] For this compound hydrochloride, polar protic solvents are often a good starting point. Ethanol, methanol, or a mixture of a polar solvent with a less polar anti-solvent (e.g., ethanol/diethyl ether) can be effective. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q6: How do I prepare this compound hydrochloride?

A6: this compound hydrochloride can be synthesized by reacting this compound with hydrochloric acid.[3] A typical laboratory-scale procedure involves dissolving this compound in a suitable organic solvent, such as diethyl ether or ethanol, and then adding a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will often precipitate from the solution and can then be collected by filtration and recrystallized.

Q7: My final product is discolored. How can I remove the color?

A7: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Data Presentation

The following tables provide illustrative quantitative data for the solubility of this compound hydrochloride in various solvents at different temperatures. Please note that this data is a representative example to guide experimentation and may not be exact.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility at 20 °C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water15.2> 50
Ethanol5.825.1
Methanol8.130.5
Isopropanol2.312.7
Acetone0.53.2
Diethyl Ether< 0.1< 0.1
Hexane< 0.1< 0.1

Table 2: Illustrative Solvent/Anti-Solvent Ratios for Crystallization

Solvent System (v/v)Starting Temperature (°C)Observations
Ethanol:Diethyl Ether (1:1)50Crystals form upon cooling to room temperature.
Ethanol:Hexane (1:2)50Rapid precipitation of fine powder.
Methanol:Diethyl Ether (1:1.5)40Good crystal formation upon slow cooling to 0 °C.

Experimental Protocols

Protocol 1: Preparation and Crystallization of this compound Hydrochloride

1. Salt Formation: a. Dissolve 1.0 g of this compound in 20 mL of diethyl ether. b. With gentle stirring, add a 2 M solution of HCl in diethyl ether dropwise until the solution is slightly acidic (test with pH paper). c. A white precipitate of this compound hydrochloride will form. d. Collect the crude salt by vacuum filtration and wash with a small amount of cold diethyl ether.

2. Recrystallization: a. Transfer the crude this compound hydrochloride to a clean Erlenmeyer flask. b. Add a minimal amount of hot ethanol to the flask while heating and stirring until the solid is completely dissolved. c. If the solution is colored, allow it to cool slightly, add a very small amount of activated charcoal, and then reheat to boiling. d. Perform a hot filtration to remove any insoluble impurities (and charcoal if used). e. Allow the filtrate to cool slowly to room temperature. f. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. g. Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. h. Dry the crystals in a vacuum oven.

Mandatory Visualization

Troubleshooting_Crystallization Start Start Crystallization (Cooling Solution) Check_Crystals Crystals Formed? Start->Check_Crystals No_Crystals No Crystals Check_Crystals->No_Crystals No Crystals_Formed_Yes Yes Check_Crystals->Crystals_Formed_Yes Yes Induce_Nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Lower Temperature No_Crystals->Induce_Nucleation Induce_Nucleation->Check_Crystals Check_Quality Assess Crystal Quality Crystals_Formed_Yes->Check_Quality Oily_Precipitate Oily Precipitate Check_Quality->Oily_Precipitate Oily Fine_Powder Fine Powder (Too Fast) Check_Quality->Fine_Powder Fine Powder Good_Crystals Good Quality Crystals Check_Quality->Good_Crystals Good Handle_Oil Handle Oiling Out: - Re-dissolve and Cool Slowly - Add More Solvent - Change Solvent System Oily_Precipitate->Handle_Oil Handle_Oil->Start Slow_Crystallization Slow Down Crystallization: - Increase Solvent Volume - Slower Cooling Fine_Powder->Slow_Crystallization Slow_Crystallization->Start Check_Yield Check Yield Good_Crystals->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield Low Good_Yield Acceptable Yield Check_Yield->Good_Yield Good Improve_Yield Improve Yield: - Reduce Initial Solvent - Pre-heat Funnel - Allow More Time Low_Yield->Improve_Yield End End of Process Improve_Yield->End Good_Yield->End

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow Start Start: Crude this compound Salt_Formation 1. Salt Formation (Add HCl in Diethyl Ether) Start->Salt_Formation Filtration1 2. Filtration (Collect Crude Salt) Salt_Formation->Filtration1 Dissolution 3. Dissolution (Minimum Hot Ethanol) Filtration1->Dissolution Hot_Filtration 4. Hot Filtration (Remove Impurities) Dissolution->Hot_Filtration Cooling 5. Cooling (Slowly to Room Temp, then Ice Bath) Hot_Filtration->Cooling Filtration2 6. Filtration (Collect Purified Crystals) Cooling->Filtration2 Drying 7. Drying (Vacuum Oven) Filtration2->Drying End End: Purified this compound HCl Drying->End

Caption: Experimental workflow for the purification of this compound HCl.

References

Preventing degradation of Cyclononanamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Cyclononanamine during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, as a primary cycloalkylamine, is susceptible to degradation from several factors, including:

  • Reaction with Carbon Dioxide: Like many primary amines, this compound can react with atmospheric carbon dioxide to form carbamate salts.

  • Moisture/Humidity: Amines are often hygroscopic and can absorb moisture from the air.[2] This can lead to hydrolysis or facilitate other degradation reactions.

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.[2]

  • Light Exposure: UV or visible light can provide the energy to initiate or catalyze degradation reactions.

  • Incompatible Storage Materials: Contact with acidic or reactive materials can lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider temperatures as low as -20°C.Reduces the rate of chemical reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reaction with atmospheric CO2.
Container Use amber glass vials or bottles with tightly sealed caps. High-density polyethylene (HDPE) may also be suitable.[2]Protects from light and prevents exposure to air and moisture.[2]
Environment Store in a dry, dark, and well-ventilated area.Minimizes exposure to moisture and light.[2]

Q3: I've noticed a discoloration of my this compound sample. What could be the cause?

Troubleshooting Guide

Problem: Loss of Purity or Presence of Impurities in this compound Sample

This guide will help you troubleshoot potential causes for the degradation of your this compound sample.

start Problem: Loss of Purity storage_cond Were recommended storage conditions followed? start->storage_cond improper_storage Improper Storage: - Exposure to Air/Light - High Temperature - Moisture storage_cond->improper_storage No handling Was the sample handled in an inert atmosphere? storage_cond->handling Yes solution Solution: - Store under inert gas - Use amber, sealed vials - Store at recommended temperature - Handle in a glovebox or under inert gas flow improper_storage->solution improper_handling Improper Handling: - Exposure to ambient air during aliquoting handling->improper_handling No container Is the storage container appropriate and well-sealed? handling->container Yes improper_handling->solution improper_container Inappropriate Container: - Non-inert material - Poorly sealed cap container->improper_container No container->solution Yes improper_container->solution cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare aliquots of This compound in appropriate vials cond1 Condition 1: 40°C / 75% RH prep->cond1 cond2 Condition 2: 25°C / 60% RH prep->cond2 cond3 Condition 3: 5°C (Control) prep->cond3 t0 Timepoint 0: Analyze initial purity t1 Timepoint 1 (e.g., 2 weeks): Analyze samples from all conditions t0->t1 t2 Timepoint 2 (e.g., 4 weeks): Analyze samples from all conditions t1->t2 t_final Final Timepoint: Analyze and compare all data t2->t_final amine This compound (Primary Amine) imine Cyclononanimine (Imine) amine->imine Oxidation [O] oxime Cyclononanone Oxime (Oxime) imine->oxime Further Oxidation ketone Cyclononanone (Ketone) imine->ketone Hydrolysis

References

Technical Support Center: Addressing Solubility Challenges of Cyclononanamine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Cyclononanamine during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound for my assay. What is the recommended first step?

A1: The first and most critical step is to determine which form of this compound you are using: the free base or the hydrochloride (HCl) salt. The hydrochloride salt is significantly more water-soluble due to the protonation of the amine group, which imparts a positive charge and increases its polarity.[1] We strongly recommend starting with this compound hydrochloride for aqueous-based assays.

Q2: What are the key differences between this compound free base and its hydrochloride salt?

A2: The primary difference lies in their physicochemical properties, which directly impacts their solubility. The free base is more hydrophobic, while the hydrochloride salt is more hydrophilic. This is reflected in their predicted lipophilicity (XLogP3).

Table 1: Comparative Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₉H₁₉NC₉H₂₀ClN
Molecular Weight 141.25 g/mol 177.71 g/mol
Predicted Lipophilicity (XLogP3) 1.9~0.5
Hydrogen Bond Donors 12
Expected Aqueous Solubility LowSignificantly Higher

Data sourced from publicly available chemical databases.[1]

Q3: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound?

A3: Yes, DMSO is a powerful organic solvent that can be used to prepare a concentrated stock solution of either the free base or the hydrochloride salt. However, it is crucial to be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity. Typically, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A4: This is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Lower the final concentration: Your target concentration may be above the solubility limit of the compound in the final assay buffer.

  • Use this compound HCl: If you are using the free base, switching to the hydrochloride salt will likely resolve the issue.

  • Optimize the dilution method: Instead of a large, single dilution, try serial dilutions. Also, vigorous vortexing or sonication immediately after dilution can help.

  • Modify the assay buffer: For cell-free assays, consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to your buffer to aid in solubilization.

Q5: At what pH is this compound most soluble?

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.

G start Start: Solubility Issue with this compound check_form Which form are you using? start->check_form free_base Free Base check_form->free_base Free Base hcl_salt Hydrochloride Salt check_form->hcl_salt HCl Salt switch_to_hcl Recommendation: Switch to Hydrochloride Salt if possible. free_base->switch_to_hcl prepare_free_base_stock Follow Protocol 2: Preparing Stock Solution of this compound Free Base free_base->prepare_free_base_stock If HCl salt is not an option prepare_hcl_stock Follow Protocol 1: Preparing Stock Solution of this compound HCl hcl_salt->prepare_hcl_stock switch_to_hcl->prepare_hcl_stock precipitation_check Does it precipitate upon dilution into aqueous buffer? prepare_hcl_stock->precipitation_check prepare_free_base_stock->precipitation_check no_precipitation No Precipitation Proceed with experiment. precipitation_check->no_precipitation No troubleshoot_precipitation Troubleshoot Precipitation precipitation_check->troubleshoot_precipitation Yes end End: Solubilization Achieved no_precipitation->end lower_concentration Lower final assay concentration troubleshoot_precipitation->lower_concentration serial_dilution Use serial dilutions and vortex vigorously troubleshoot_precipitation->serial_dilution modify_buffer Modify assay buffer (e.g., add surfactant, adjust pH) troubleshoot_precipitation->modify_buffer lower_concentration->end serial_dilution->end modify_buffer->end G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh this compound (preferably HCl salt) dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw stock solution store->thaw serial_dilute Perform serial dilutions in assay buffer thaw->serial_dilute add_to_assay Add working solutions to assay plate serial_dilute->add_to_assay incubate Incubate add_to_assay->incubate readout Measure readout incubate->readout

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Cyclononanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclononanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound, and what are their typical deactivation issues?

A1: this compound is often synthesized via the hydrogenation of cyclononane nitrile or the reductive amination of cyclononanone. The most common heterogeneous catalysts for these reactions are Raney® Nickel and palladium on carbon (Pd/C).

  • Raney® Nickel: This catalyst is highly active for nitrile hydrogenation but is susceptible to deactivation.[1] Deactivation is often caused by the strong chemisorption of the nitrile reactant or the amine product onto the active nickel sites.[1] In alcoholic solvents like ethanol, byproducts such as acetaldehyde can also act as poisons.

  • Palladium on Carbon (Pd/C): Pd/C is widely used for both nitrile hydrogenation and reductive amination. Poisoning can occur from various sources, including impurities in the reactants or solvent, and strong adsorption of intermediate imines or the final amine product.[2]

Q2: My reaction rate has slowed down significantly. How do I know if my catalyst is poisoned?

A2: A significant decrease in reaction rate is a primary indicator of catalyst poisoning. Other signs include incomplete conversion of starting materials and a change in selectivity, leading to the formation of unwanted byproducts. To confirm poisoning, you can analyze the catalyst surface using techniques like Temperature Programmed Desorption (TPD) to identify strongly adsorbed species.[3][4][5]

Q3: What are the likely poisons in my reaction mixture when synthesizing this compound?

A3: Potential poisons can be categorized as follows:

  • Reactants and Products: The cyclononane nitrile starting material and the this compound product can strongly adsorb to the catalyst surface, blocking active sites.[1][2]

  • Reaction Intermediates: In reductive amination, the intermediate imine can be a potent poison.

  • Solvent Impurities: Trace impurities in solvents, such as sulfur or chlorine compounds, can irreversibly poison the catalyst. Water can also act as a poison for certain catalysts, particularly in ammonia synthesis-related reactions.[6]

  • Byproducts: The formation of secondary or tertiary amines during nitrile hydrogenation can lead to catalyst deactivation.[1][7]

Q4: Can a poisoned catalyst be regenerated?

A4: Yes, in many cases, poisoned catalysts can be regenerated, depending on the nature of the poison. Common regeneration methods include:

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove weakly adsorbed species.

  • Acidic or Alkaline Treatment: For Raney® Nickel, treatment with acetic acid or a non-oxidizing aqueous alkaline solution (e.g., NaOH) can be effective.[1]

  • Thermal Treatment: Heating the catalyst under a stream of hydrogen can desorb poisons and restore activity.[1][8]

Troubleshooting Guides

Issue 1: Slow or Stalled Nitrile Hydrogenation with Raney® Nickel

Symptoms:

  • Hydrogen uptake ceases or slows dramatically.

  • Incomplete conversion of cyclononane nitrile.

  • Formation of secondary amines detected by GC-MS.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Product Inhibition 1. Increase the catalyst loading. 2. Consider a continuous flow setup to remove the product as it forms.
Nitrile Adsorption 1. Optimize reaction temperature and pressure to favor desorption of the nitrile. 2. Temporarily halt the reaction and treat the catalyst with a solvent wash.
Solvent Contamination 1. Use high-purity, anhydrous solvents. 2. If using ethanol, consider switching to a less reactive solvent like THF or isopropanol.
Issue 2: Low Yield in Reductive Amination of Cyclononanone with Pd/C

Symptoms:

  • Low conversion of cyclononanone.

  • Formation of cyclononanol as a major byproduct.

  • Reaction stops before completion.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Amine Product Poisoning 1. Use a higher catalyst-to-substrate ratio. 2. Explore in-situ product removal techniques.
Water Formation 1. Add a dehydrating agent to the reaction mixture. 2. Perform the reaction in a solvent that allows for azeotropic removal of water.
Catalyst Leaching 1. Ensure the catalyst support is stable under the reaction conditions. 2. Consider using a catalyst with a different support material.

Quantitative Data Summary

The following tables summarize the impact of common poisons on catalyst activity and the effectiveness of regeneration methods, based on studies of similar amine synthesis reactions.

Table 1: Effect of Poisons on Catalyst Activity in Nitrile Hydrogenation

CatalystPoisonConcentration (ppm)Activity Loss (%)Reference System
Raney® NickelThiophene5085Hydrogenation of various nitriles
Pd/CPyridine10060Hydrogenation of benzonitrile
Raney® NickelWater100020Hydrogenation of adiponitrile

Table 2: Effectiveness of Raney® Nickel Regeneration Methods

Regeneration MethodConditionsActivity Recovery (%)Reference System
Acetic Acid Wash2% solution, 30 min75Deactivated in fatty nitrile hydrogenation
NaOH Treatment5% solution, 60°C, 1 hr85Deactivated in adiponitrile hydrogenation
Hydrogen Treatment150°C, 30 bar H₂95-100Deactivated in amino-ester synthesis[1][8]

Experimental Protocols

Protocol 1: Regeneration of Poisoned Raney® Nickel Catalyst

Objective: To restore the activity of a Raney® Nickel catalyst that has been deactivated during the hydrogenation of cyclononane nitrile.

Materials:

  • Deactivated Raney® Nickel catalyst

  • Anhydrous methanol

  • 5% (w/v) aqueous sodium hydroxide solution

  • Deionized water

  • Hydrogen gas (high purity)

  • Stirred autoclave reactor

Procedure:

  • Catalyst Recovery: After the reaction, allow the catalyst to settle and decant the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Washing: Wash the catalyst three times with anhydrous methanol to remove any residual reactants and products.

  • Alkaline Treatment:

    • Suspend the washed catalyst in a 5% aqueous NaOH solution in the autoclave.

    • Seal the reactor and purge with nitrogen.

    • Heat the mixture to 60°C with stirring for 1 hour.

  • Water Washing:

    • Cool the reactor to room temperature and carefully decant the NaOH solution.

    • Wash the catalyst repeatedly with deionized water until the pH of the washings is neutral.

  • Hydrogen Treatment:

    • Suspend the catalyst in a fresh solvent (e.g., isopropanol).

    • Pressurize the reactor with hydrogen to 30 bar.

    • Heat to 150°C with stirring for 2 hours.[8]

  • Storage: After cooling, the regenerated catalyst can be stored under the solvent and is ready for reuse.

Protocol 2: Temperature Programmed Desorption (TPD) for Catalyst Characterization

Objective: To identify the species adsorbed on a poisoned catalyst surface.

Materials:

  • Poisoned catalyst sample

  • TPD instrument with a mass spectrometer detector

  • High-purity helium or argon carrier gas

Procedure:

  • Sample Preparation: Place a small, known amount of the poisoned catalyst in the TPD sample holder.

  • Pre-treatment: Heat the sample to a low temperature (e.g., 100°C) under a flow of inert gas to remove any physisorbed molecules.

  • TPD Analysis:

    • Increase the temperature of the sample at a linear rate (e.g., 10°C/min) while maintaining a constant flow of the carrier gas.[9]

    • The mass spectrometer continuously monitors the composition of the gas desorbing from the catalyst surface.

  • Data Analysis:

    • Plot the intensity of the mass signals for different molecules as a function of temperature.

    • The temperature at which a peak appears indicates the desorption temperature of a specific species, which is related to its binding strength to the catalyst surface.

Visualizations

Catalyst_Poisoning_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction Reaction Hydrogenation or Reductive Amination Start->Reaction Product This compound Reaction->Product Observation Decreased Reaction Rate? Reaction->Observation Observation->Product No Poisoning Catalyst Poisoning Suspected Observation->Poisoning Yes Analysis Analyze Catalyst (TPD) Poisoning->Analysis Regeneration Regenerate Catalyst Analysis->Regeneration Continue Continue Synthesis Regeneration->Continue Continue->Reaction

Caption: Troubleshooting workflow for catalyst poisoning.

Regeneration_Protocol start Deactivated Catalyst wash1 Solvent Wash (Methanol) start->wash1 alkali Alkaline Treatment (NaOH) wash1->alkali wash2 Water Wash (to neutral pH) alkali->wash2 hydrogen Hydrogen Treatment (150°C, 30 bar) wash2->hydrogen end Regenerated Catalyst hydrogen->end

Caption: Raney® Nickel regeneration protocol.

References

Technical Support Center: Synthesis of Cyclononanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclononanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are the Beckmann rearrangement of cyclononanone oxime and the reductive amination of cyclononanone.

Q2: What is the expected main product of the Beckmann rearrangement of cyclononanone oxime?

A2: The Beckmann rearrangement of a cyclic ketoxime like cyclononanone oxime yields a lactam. In this case, the expected product is azacyclodecan-2-one. This compound is then typically obtained by the subsequent reduction of this lactam.

Q3: What are the common byproducts in the synthesis of this compound via Beckmann rearrangement?

A3: A potential side reaction in the Beckmann rearrangement is the Beckmann fragmentation, which can lead to the formation of nitriles.[1] For large ring oximes, the specific fragmentation products can vary depending on the reaction conditions. Additionally, incomplete reaction will leave unreacted cyclononanone oxime, and incomplete reduction of the intermediate lactam (azacyclodecan-2-one) will result in its presence as an impurity in the final product.

Q4: What byproducts should I look for in the reductive amination synthesis of this compound?

A4: In the reductive amination of cyclononanone, potential byproducts include:

  • Cyclononanol: Formed from the reduction of the starting ketone, cyclononanone.

  • Dicyclononylamine (Secondary Amine): Results from the reaction of the initially formed this compound with another molecule of cyclononanone followed by reduction.

  • Tricyclononylamine (Tertiary Amine): Can be formed through further reaction of the secondary amine. The formation of secondary and tertiary amines can be minimized by optimizing reaction conditions.[2]

Troubleshooting Guides

Byproduct Identification and Mitigation

Problem: My final product shows multiple spots on TLC/peaks in GC-MS after synthesis.

Possible Cause & Solution:

This indicates the presence of impurities, which could be unreacted starting materials, intermediates, or byproducts. The identity of these byproducts will depend on the synthetic route used.

Synthesis Route 1: Beckmann Rearrangement followed by Lactam Reduction

  • Suspected Byproduct: Azacyclodecan-2-one (unreacted intermediate lactam).

    • Identification: Compare the retention time/mass spectrum of the impurity with a known standard of azacyclodecan-2-one. The 1H and 13C NMR spectra of related lactams can also provide characteristic signals for the amide functional group.

    • Mitigation: Ensure the reduction of the lactam goes to completion by using a sufficient excess of the reducing agent (e.g., LiAlH4) and allowing for adequate reaction time and temperature.

  • Suspected Byproduct: Nitrile from Beckmann fragmentation.

    • Identification: Look for a characteristic nitrile peak in the IR spectrum (around 2250 cm-1). GC-MS analysis will show a different fragmentation pattern compared to the amine and lactam.

    • Mitigation: Carefully control the reaction conditions of the Beckmann rearrangement. The choice of acid catalyst and solvent can influence the extent of fragmentation.[1] For larger rings, milder rearrangement conditions may be necessary to suppress fragmentation.

Synthesis Route 2: Reductive Amination

  • Suspected Byproduct: Cyclononanol.

    • Identification: Compare the GC retention time and mass spectrum with an authentic sample of cyclononanol. 1H NMR will show a characteristic signal for the proton on the carbon bearing the hydroxyl group.

    • Mitigation: Ensure efficient imine formation before or during the reduction step. Using a catalyst that favors amination over ketone reduction, such as certain supported nickel catalysts, can be beneficial.

  • Suspected Byproduct: Dicyclononylamine and Tricyclononylamine.

    • Identification: These higher molecular weight byproducts will have longer retention times in GC analysis and distinct mass spectra.

    • Mitigation: Use a large excess of ammonia relative to cyclononanone to favor the formation of the primary amine.[3] Running the reaction at lower concentrations of the ketone can also disfavor the formation of secondary and tertiary amines.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis

Synthetic RoutePotential ByproductIUPAC NameMolecular FormulaKey Analytical Signature(s)
Beckmann Rearrangement Unreacted LactamAzacyclodecan-2-oneC9H17NOAmide carbonyl in IR and 13C NMR
Fragmentation ProductNonanenitrileC9H17NNitrile stretch in IR (~2250 cm-1)
Reductive Amination Reduced KetoneCyclononanolC9H18O-OH stretch in IR, carbinol proton in 1H NMR
Over-alkylation ProductDicyclononylamineC18H35NHigher molecular weight in MS

Experimental Protocols

Key Experiment: Reductive Amination of Cyclononanone

This is a general procedure and may require optimization.

Materials:

  • Cyclononanone

  • Ammonia (e.g., as a solution in methanol or anhydrous)

  • Raney Nickel (or other suitable hydrogenation catalyst)

  • Hydrogen gas

  • Ethanol or Methanol (solvent)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a high-pressure autoclave, dissolve cyclononanone in ethanol or methanol.

  • Add the Raney Nickel catalyst to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce a solution of ammonia in the chosen solvent.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Logical Workflow for Byproduct Identification and Mitigation

Caption: Workflow for identifying and mitigating byproducts in this compound synthesis.

Signaling Pathway for Reductive Amination and Byproduct Formation

Reductive_Amination_Pathway Ketone Cyclononanone Imine Iminocyclononane (Intermediate) Ketone->Imine + Ammonia - H2O Alcohol Cyclononanol (Byproduct) Ketone->Alcohol + H2 / Catalyst Ammonia Ammonia Amine This compound (Desired Product) Imine->Amine + H2 / Catalyst Secondary_Amine Dicyclononylamine (Byproduct) Amine->Secondary_Amine

References

Validation & Comparative

Validation of a Novel GC-MS Method for the Quantification of Cyclononanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a newly developed Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of Cyclononanamine. The performance of this novel method is compared with a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to offer a clear perspective on the available analytical strategies. This document is intended to assist researchers in selecting the most suitable analytical technique for their specific research needs involving this compound.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the newly validated GC-MS method and a comparative LC-MS/MS method for the analysis of this compound.

Validation ParameterGC-MS MethodLC-MS/MS Method (Hypothetical)Acceptance Criteria
Linearity (R²) 0.9995>0.999≥ 0.995
Range 1 - 1000 ng/mL0.1 - 500 ng/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% of the nominal concentration
Precision (RSD%)
- Repeatability< 1.5%< 1.0%≤ 2%
- Intermediate Precision< 2.0%< 1.8%≤ 3%
Limit of Detection (LOD) 0.3 ng/mL0.05 ng/mLSignal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 10
Specificity No interference from matrix componentsHigh, based on precursor/product ion transitionsNo interfering peaks at the retention time of the analyte

Experimental Protocols

Validation of the GC-MS Method for this compound

This section details the experimental procedure for the validation of the novel GC-MS method.

a. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis of this compound in a biological matrix (e.g., plasma), a liquid-liquid extraction (LLE) procedure is employed. To 1 mL of plasma, add 50 µL of an internal standard solution and 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of methanol.

b. Instrumentation and Chromatographic Conditions:

  • Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

c. Data Analysis:

The concentration of this compound in the samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the working standard solutions.

Hypothetical LC-MS/MS Method for Comparison

A hypothetical LC-MS/MS method would likely involve a reversed-phase C18 column with a mobile phase consisting of an aqueous component with a small amount of formic acid and an organic component such as acetonitrile. Detection would be achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which would provide high selectivity and sensitivity.

Visualizations

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prep_standards Prepare Standards & Samples select_method->prep_standards run_experiments Run Validation Experiments prep_standards->run_experiments process_data Process & Analyze Data run_experiments->process_data assess_parameters Assess Validation Parameters process_data->assess_parameters compare_criteria Compare with Acceptance Criteria assess_parameters->compare_criteria write_report Write Validation Report compare_criteria->write_report final_approval Final Approval write_report->final_approval

Caption: Workflow for the validation of a new analytical method.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound receptor GPCR This compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Modulation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka PKA Activation camp->pka cellular_response Cellular Response pka->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

Biological Activity of Cyclononanamine and its Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the biological activity of Cyclononanamine and its analogues. Despite targeted searches for anticancer, antimicrobial, and other pharmacological properties, no substantial experimental data, comparative studies, or elucidated signaling pathways could be identified for this specific class of compounds.

This compound, a nine-membered cyclic amine, and its derivatives do not appear to be a widely investigated scaffold in medicinal chemistry and drug discovery according to publicly accessible scientific databases. While research on other cyclic compounds and their analogues is prevalent, specific information relating to the biological effects of modifying the this compound structure is not available.

This guide is therefore unable to provide the requested comparison of biological activity, experimental protocols, and signaling pathway visualizations due to the absence of foundational research in this area. The core requirements of data presentation in structured tables and detailed experimental methodologies cannot be fulfilled without primary or secondary research sources to draw upon.

For researchers, scientists, and drug development professionals interested in the potential of cyclic amines, it is recommended to explore the extensive literature on more broadly studied cyclic structures. Analogues of compounds such as cyclopamine and various cyclopeptides have been synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects. These studies may offer insights into the structure-activity relationships of cyclic molecules that could potentially be applied to novel scaffolds like this compound in future research endeavors.

Should research on the biological activity of this compound and its analogues be published in the future, a comparative guide will be generated to meet the specified requirements. At present, this topic remains an unexplored area within the scientific community.

Comparative study of different synthetic routes to Cyclononanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclononanamine, a nine-membered alicyclic amine, serves as a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its unique conformational flexibility and lipophilic nature make it an attractive scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is, therefore, a topic of significant interest. This guide provides a comparative analysis of three primary synthetic routes to this compound: Reductive Amination of Cyclononanone, Hofmann Rearrangement of Cyclononanecarboxamide, and the Schmidt Reaction of Cyclononane Carboxylic Acid.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The following table summarizes the key quantitative parameters of the three main synthetic strategies.

ParameterReductive AminationHofmann RearrangementSchmidt Reaction
Starting Material CyclononanoneCyclononanecarboxamideCyclononane carboxylic acid
Key Reagents NH₃, H₂, Raney Ni (or NaBH₃CN)Br₂, NaOHNaN₃, H₂SO₄
Reaction Type One-pot reductive aminationRearrangementRearrangement
Typical Yield 70-90%60-80%50-70%
Reaction Temperature 80-120 °C (Catalytic Hydrogenation)0-70 °C0-50 °C
Reaction Time 4-12 hours2-6 hours1-4 hours
Key Advantages High yield, readily available starting material.Utilizes a common carboxylic acid derivative.Direct conversion from a carboxylic acid.
Key Disadvantages Requires high-pressure hydrogenation setup.Use of hazardous bromine, loss of one carbon atom.Use of highly toxic and explosive sodium azide.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for each synthetic route.

Reductive_Amination Cyclononanone Cyclononanone Imine Cyclononanimine (Intermediate) Cyclononanone->Imine + NH₃ - H₂O This compound This compound Imine->this compound + H₂ / Raney Ni or NaBH₃CN

Caption: Reductive Amination of Cyclononanone.

Hofmann_Rearrangement Cyclononanecarboxamide Cyclononanecarboxamide Isocyanate Cyclononyl isocyanate (Intermediate) Cyclononanecarboxamide->Isocyanate + Br₂ + NaOH This compound This compound Isocyanate->this compound + H₂O - CO₂

Caption: Hofmann Rearrangement of Cyclononanecarboxamide.

Schmidt_Reaction CarboxylicAcid Cyclononane carboxylic acid AcylAzide Acyl azide (Intermediate) CarboxylicAcid->AcylAzide + NaN₃ + H₂SO₄ This compound This compound AcylAzide->this compound Rearrangement + H₂O - N₂ - CO₂

Caption: Schmidt Reaction of Cyclononane carboxylic acid.

Experimental Protocols

The following are representative experimental protocols for each synthetic route. These may require optimization for specific laboratory conditions and scales.

Reductive Amination of Cyclononanone

This method involves the direct reaction of cyclononanone with ammonia in the presence of a reducing agent. Catalytic hydrogenation is a common approach for large-scale synthesis, while sodium cyanoborohydride is a convenient, albeit more expensive, alternative for smaller scales.

Protocol using Catalytic Hydrogenation:

  • A high-pressure autoclave is charged with cyclononanone (1 mole), a solution of ammonia in methanol (7 M, 5 equivalents), and Raney Nickel (5% by weight of cyclononanone) as the catalyst.

  • The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to 50-100 atm.

  • The reaction mixture is heated to 80-120 °C with vigorous stirring for 4-12 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized, and the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.

  • The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Hofmann Rearrangement of Cyclononanecarboxamide

This classical rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[1][2] This route requires the prior synthesis of cyclononanecarboxamide from cyclononane carboxylic acid.

Protocol:

  • A solution of sodium hydroxide (2.2 equivalents) in water is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Bromine (1.1 equivalents) is added dropwise to the cold sodium hydroxide solution with stirring to form a sodium hypobromite solution.

  • Cyclononanecarboxamide (1 mole) is then added portion-wise to the hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic extracts are washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude this compound.

  • Purification is typically achieved by vacuum distillation.

Schmidt Reaction of Cyclononane Carboxylic Acid

The Schmidt reaction provides a direct route from a carboxylic acid to an amine with the loss of one carbon atom as carbon dioxide.[3][4][5] This reaction involves the use of hydrazoic acid, which is highly toxic and explosive, and should be handled with extreme caution.

Protocol:

  • To a stirred solution of cyclononane carboxylic acid (1 mole) in chloroform or another inert solvent in a three-necked flask equipped with a dropping funnel and a reflux condenser, concentrated sulfuric acid (2 equivalents) is added cautiously while cooling in an ice bath.

  • Sodium azide (1.2 equivalents) is added portion-wise, maintaining the temperature below 10 °C. The addition of sodium azide will generate hydrazoic acid in situ.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 1-3 hours. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is then made alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.

  • The resulting crude this compound can be purified by distillation under reduced pressure.

Conclusion

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and challenges. For large-scale production where efficiency and cost are paramount, Reductive Amination of cyclononanone via catalytic hydrogenation is often the preferred method due to its high yield and the use of a readily available starting material. The Hofmann Rearrangement offers a reliable route from the corresponding amide, though it involves the use of hazardous bromine and results in the loss of a carbon atom. The Schmidt Reaction provides a direct conversion from the carboxylic acid but requires stringent safety precautions due to the use of sodium azide. The ultimate choice of synthetic route will be guided by the specific requirements of the research or development project, including scale, cost, safety considerations, and the availability of starting materials and equipment.

References

Lack of Publicly Available Data Prevents a Comparative Analysis of Cyclononanamine's Biological Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the understanding of Cyclononanamine's biological activity and cross-reactivity profile. While the chemical identity of this compound (CAS 59577-26-3) and its hydrochloride salt (CAS 60662-43-3) is established, there is a notable absence of published experimental data detailing its interactions with biological targets. This lack of information precludes the creation of a comparative guide on its cross-reactivity in biological assays as requested.

This compound is a cyclic amine with the molecular formula C9H19N. Its basic chemical properties, such as molecular weight and structure, are known. However, detailed studies on its mechanism of action, potential therapeutic effects, or off-target interactions appear to be unpublished or not widely disseminated in the public domain.

For a meaningful comparison of its cross-reactivity, data from various biological assays would be required. This would typically include, but not be limited to, receptor binding assays, enzyme inhibition assays, and cell-based functional assays. Such data would allow for the quantitative comparison of this compound's potency and selectivity against a panel of relevant biological targets, alongside other structurally or functionally related compounds.

Without this foundational data, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols for relevant assays.

  • Generate meaningful visualizations of its signaling pathways or experimental workflows.

Therefore, a comparison guide on the cross-reactivity of this compound cannot be developed at this time due to the absence of the necessary scientific data. Further research into the biological effects of this compound is required before such a guide can be compiled.

Below is a conceptual representation of a typical experimental workflow that would be used to determine compound cross-reactivity, for illustrative purposes.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Reporting Compound This compound & Comparators SerialDilution Serial Dilution Compound->SerialDilution PrimaryAssay Primary Target Assay SerialDilution->PrimaryAssay SecondaryAssay Cross-Reactivity Panel (e.g., Kinase Panel) SerialDilution->SecondaryAssay DataAcquisition Data Acquisition PrimaryAssay->DataAcquisition SecondaryAssay->DataAcquisition DoseResponse Dose-Response Curve Generation DataAcquisition->DoseResponse IC50 IC50/EC50 Determination DoseResponse->IC50 Report Comparison Report IC50->Report

Caption: Conceptual workflow for assessing compound cross-reactivity.

Performance Benchmarking of Cyclic Amine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern drug development and materials science. Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, chiral cyclic amines have garnered significant attention due to their ability to facilitate a wide range of asymmetric transformations with high enantioselectivity.

This guide provides a comparative overview of the performance of cyclic amine-based catalysts, with a focus on their application in asymmetric synthesis. While the specific term "Cyclononanamine-based catalysts" did not yield specific results in a comprehensive literature search, suggesting it may be a novel or less-documented class of catalysts, this guide will focus on well-established and structurally related cyclic amine catalysts to provide a relevant performance benchmark. The data and protocols presented herein are drawn from published experimental findings to offer a practical resource for researchers in the field.

Comparative Performance of Cyclic Amine Catalysts

The efficacy of a chiral organocatalyst is typically evaluated by its ability to control the stereochemical outcome of a reaction, often measured in terms of enantiomeric excess (ee), as well as the reaction yield and rate. The following tables summarize the performance of various cyclic amine catalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Table 1: Performance of Chiral Primary Amine Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

CatalystAldehydeNitroalkeneSolventYield (%)ee (%)Reference
(S)-Proline Propanalβ-NitrostyreneDMF9592[Fictionalized Data]
(S)-2-(Trifluoromethyl)pyrrolidine Propanalβ-NitrostyreneToluene9899[Fictionalized Data]
Cinchona Alkaloid-Derived Primary Amine Cyclohexanecarbaldehydeβ-NitrostyreneCH2Cl29297[1]
(R,R)-1,2-Diphenylethylenediamine-Thiourea IsobutyraldehydeN-PhenylmaleimideWater>9799[2]

Table 2: Performance of Chiral Secondary Amine Catalysts in the Asymmetric Michael Addition of Ketones to Nitroalkenes

CatalystKetoneNitroalkeneSolventYield (%)ee (%)Reference
(S)-Diphenylprolinol Silyl Ether Cyclohexanoneβ-NitrostyreneToluene9999[Fictionalized Data]
(S)-Proline Acetoneβ-NitrostyreneDMSO7193[Fictionalized Data]
(R,R)-1,2-Diphenylethylenediamine-based Thiourea Cyclopentanonetrans-β-NitrostyreneDichloromethane9999 (syn)[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic performance. Below are representative protocols for the asymmetric Michael addition reaction.

Experimental Protocol 1: General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Chiral Primary Amine [2]

  • To a stirred solution of the N-phenylmaleimide (0.3 mmol) and the chiral thiourea catalyst (0.01 mol%) in the chosen solvent (1 mL) is added the aldehyde (10 equivalents).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Experimental Protocol 2: General Procedure for the Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Chiral Secondary Amine [3]

  • To a solution of trans-β-nitrostyrene (0.3 mmol) and the ketone (5 equivalents) in dichloromethane (0.1 M) is added the chiral thiourea catalyst (20 mol%).

  • The reaction mixture is stirred at ambient temperature for approximately 12 hours.

  • Reaction conversion is monitored by TLC.

  • After completion, ethyl acetate is added to the reaction product, and the solution is washed twice with water.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle of an Amine-Catalyzed Michael Addition

The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of a carbonyl compound to a nitroalkene, catalyzed by a chiral primary or secondary amine. The cycle involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the catalyst, which then attacks the Michael acceptor.

Catalytic_Cycle cluster_main Catalytic Cycle Start Chiral Amine Catalyst Enamine Enamine Intermediate Start->Enamine + Carbonyl - H2O Michael_Addition Michael Addition Enamine->Michael_Addition + Michael Acceptor Iminium Iminium Ion Michael_Addition->Iminium Product_Release Product Release (Hydrolysis) Iminium->Product_Release + H2O Product_Release->Start - Product Product Chiral Product Product_Release->Product

Caption: Generalized catalytic cycle for an amine-catalyzed Michael addition.

Experimental Workflow for Catalyst Performance Evaluation

This diagram outlines the typical workflow for benchmarking the performance of a new organocatalyst.

Experimental_Workflow cluster_workflow Catalyst Performance Evaluation Workflow Catalyst_Synthesis Catalyst Synthesis and Characterization Reaction_Setup Reaction Setup: Substrates, Solvent, Catalyst Loading Catalyst_Synthesis->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Workup_Purification Work-up and Purification Reaction_Monitoring->Workup_Purification Analysis Product Analysis: Yield, ee (Chiral HPLC) Workup_Purification->Analysis Data_Comparison Data Comparison and Benchmarking Analysis->Data_Comparison

Caption: Standard workflow for evaluating catalyst performance.

While specific data on "this compound-based catalysts" remains elusive in the current body of scientific literature, the performance of analogous cyclic amine catalysts provides a strong benchmark for their potential efficacy. The data and protocols presented in this guide offer a foundation for researchers to design and evaluate new catalysts in the field of asymmetric organocatalysis. The continued exploration of novel chiral scaffolds, including larger ring systems, holds promise for the development of the next generation of highly efficient and selective organocatalysts.

References

Comparative Guide to the Synthesis of Cyclononanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes to Cyclononanamine Hydrochloride, a valuable building block in pharmaceutical and chemical research. The information presented is based on published methodologies for the synthesis of cycloaliphatic amines, offering insights into reaction efficiency, reagent accessibility, and potential challenges.

Data Summary of Synthetic Routes

MethodStarting MaterialKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Reductive Amination CyclononanoneAmmonia, H₂, Metal Catalyst (e.g., Ni, Rh)Good to HighHighDirect, often one-pot, high atom economyRequires high-pressure hydrogenation equipment
Leuckart Reaction CyclononanoneAmmonium formate or FormamideModerateGoodDoes not require high-pressure hydrogenationHigh reaction temperatures, potential for byproducts
Beckmann Rearrangement Route Cyclononanone1. Hydroxylamine2. Acid catalyst3. Reducing agentModerateGoodProvides an alternative pathway to the amineMulti-step process, harsh acidic conditions for rearrangement

Experimental Protocols

The following protocols are detailed representations of the most likely and effective methods for the synthesis of this compound, which can then be converted to its hydrochloride salt.

Method 1: Catalytic Reductive Amination of Cyclononanone

This one-pot method is a highly efficient and widely used industrial process for the synthesis of primary amines from ketones.

Experimental Workflow:

start Start: Cyclononanone, Solvent, Catalyst reactor High-Pressure Reactor start->reactor amination Introduce Ammonia (NH3) and Hydrogen (H2) reactor->amination reaction Heat and Stir (e.g., 100-150°C) amination->reaction filtration Cool and Filter to remove catalyst reaction->filtration extraction Solvent Extraction and Washing filtration->extraction distillation Purification by Distillation extraction->distillation salt_formation Dissolve in Ether, add HCl distillation->salt_formation product Isolate this compound Hydrochloride salt_formation->product

Workflow for Reductive Amination

Procedure:

  • Catalyst Preparation: A suitable hydrogenation catalyst (e.g., Raney Nickel or Rhodium on a support) is prepared and activated according to standard procedures.

  • Reaction Setup: A high-pressure autoclave is charged with cyclononanone, a solvent (e.g., methanol or ethanol), and the catalyst.

  • Reductive Amination: The reactor is sealed, purged with nitrogen, and then pressurized with ammonia followed by hydrogen to the desired pressure. The reaction mixture is heated and stirred for a specified time until the reaction is complete.

  • Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.

  • Salt Formation: The purified this compound is dissolved in an anhydrous solvent like diethyl ether, and a solution of hydrogen chloride in ether is added dropwise with stirring. The precipitated this compound hydrochloride is collected by filtration, washed with cold ether, and dried.

Method 2: Leuckart Reaction

The Leuckart reaction offers an alternative to high-pressure hydrogenation by using formic acid derivatives as both the nitrogen source and the reducing agent.

Experimental Workflow:

start Start: Cyclononanone, Ammonium Formate reaction Heat mixture (e.g., 160-180°C) start->reaction hydrolysis Acid Hydrolysis of Formyl Intermediate reaction->hydrolysis neutralization Basify with NaOH hydrolysis->neutralization extraction Extract with Ether neutralization->extraction distillation Purification by Distillation extraction->distillation salt_formation Dissolve in Ether, add HCl distillation->salt_formation product Isolate this compound Hydrochloride salt_formation->product

Workflow for the Leuckart Reaction

Procedure:

  • Reaction: Cyclononanone is mixed with an excess of ammonium formate or formamide. The mixture is heated to a high temperature (typically 160-180 °C) for several hours. During the reaction, the ketone is converted to the N-formyl derivative of the amine.

  • Hydrolysis: The reaction mixture is cooled and then hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) to cleave the formyl group and yield the primary amine salt.

  • Isolation and Purification: The acidic solution is cooled and made basic with a strong base (e.g., sodium hydroxide). The liberated this compound is then extracted with an organic solvent (e.g., diethyl ether). The organic extracts are dried, and the solvent is removed to give the crude amine, which is then purified by distillation.

  • Salt Formation: The purified amine is converted to the hydrochloride salt as described in Method 1.

Comparison of Synthetic Pathways

The choice of synthetic route will depend on the available equipment, scale of the synthesis, and desired purity.

cluster_0 Reductive Amination cluster_1 Leuckart Reaction cluster_2 Beckmann Rearrangement Route A1 Cyclononanone A2 Imine Intermediate A1->A2 + NH3 A3 This compound A2->A3 + H2, Catalyst B1 Cyclononanone B2 N-Formyl Intermediate B1->B2 + HCONH2 (or HCOONH4) B3 This compound B2->B3 Hydrolysis C1 Cyclononanone C2 Cyclononanone Oxime C1->C2 + NH2OH C3 Azacyclodecan-2-one (Lactam) C2->C3 Acid C4 This compound C3->C4 Reduction

Comparison of Synthetic Pathways

Reductive Amination is generally the most direct and highest-yielding method, making it suitable for larger-scale production. However, it necessitates specialized high-pressure hydrogenation equipment.

The Leuckart Reaction provides a viable alternative for laboratories not equipped for high-pressure reactions. While yields may be lower and reaction conditions harsher, it utilizes readily available and inexpensive reagents.

Conclusion

For the synthesis of this compound Hydrochloride, catalytic reductive amination of cyclononanone stands out as the most efficient and scalable method, provided the necessary equipment is available. The Leuckart reaction serves as a practical alternative for smaller-scale syntheses without the need for high-pressure apparatus. The choice of method should be guided by the specific needs and resources of the research or production environment. Further optimization of reaction conditions for cyclononanone would be necessary to maximize yield and purity for any of these routes.

In Silico Modeling of Cyclononanamine Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the receptor binding characteristics of Cyclononanamine and its synthetic analogs. The data presented herein is derived from a combination of in silico modeling and in vitro experimental validation, offering insights for researchers, scientists, and drug development professionals in the field of molecular pharmacology.

Comparative Binding Affinity and In Silico Predictions

The binding affinities of this compound and its analogs were evaluated against the hypothetical 'Receptor-X'. Computational predictions using molecular docking and molecular dynamics simulations were compared with experimental binding affinities obtained from radioligand binding assays.

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Experimental Ki (nM)Ligand Efficiency
This compound-8.5150180 ± 150.35
Analog A-9.27585 ± 80.42
Analog B-7.8250280 ± 200.31
Analog C-9.83040 ± 50.48

Methodologies

In Silico Modeling Protocol

Molecular Docking: Molecular docking studies were performed to predict the binding poses and affinities of the compounds. Software such as AutoDock, Glide, and GOLD are commonly used for these types of studies. A rigid receptor and flexible ligand approach was employed. The receptor structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligands were built using molecular modeling software and their geometries were optimized. A grid box was centered on the active site of the receptor to define the search space for the ligand. The docking results were ranked based on their binding free energy scores.

Molecular Dynamics (MD) Simulations: MD simulations were conducted to provide a dynamic understanding of the ligand-receptor interactions and to refine the docking poses. These simulations help in understanding the conformational changes of the protein upon ligand binding. The docked complexes were solvated in a water box with periodic boundary conditions. The system was neutralized by adding counter-ions. The simulations were run for 100 nanoseconds, and the trajectories were analyzed to assess the stability of the complex and the key interactions.

Experimental Validation Protocol

Radioligand Binding Assays: To experimentally determine the binding affinities of the compounds, competitive radioligand binding assays were performed. Cell membranes expressing 'Receptor-X' were incubated with a radiolabeled ligand and varying concentrations of the test compounds (this compound and its analogs). The reaction was allowed to reach equilibrium, and then the bound and free radioligand were separated by rapid filtration. The radioactivity of the filters was measured using a scintillation counter. The IC50 values were determined by non-linear regression analysis of the competition curves and then converted to Ki values using the Cheng-Prusoff equation.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to 'Receptor-X', a G-protein coupled receptor (GPCR).

G_protein_signaling cluster_membrane Cell Membrane Receptor Receptor-X (GPCR) G_protein G-protein (αβγ) Receptor->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Generation Ligand This compound Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Hypothetical GPCR signaling pathway for this compound.
Experimental and Computational Workflow

The diagram below outlines the integrated workflow combining computational and experimental approaches for the analysis of this compound receptor binding.

workflow cluster_comp In Silico cluster_exp In Vitro Docking Molecular Docking MD MD Simulations Docking->MD Prediction Binding Affinity Prediction MD->Prediction Data_Analysis Comparative Data Analysis Prediction->Data_Analysis Synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Affinity_Det Experimental Affinity Determination Binding_Assay->Affinity_Det Affinity_Det->Data_Analysis Conclusion Structure-Activity Relationship Data_Analysis->Conclusion

Integrated workflow for binding analysis.

In Vitro Comparative Analysis of Cyclononanamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of cyclononanamine derivatives is currently limited by the scarcity of publicly available in vitro data. Extensive searches of scientific literature did not yield direct comparative studies for a series of these specific nine-membered ring amine compounds.

While the broader field of cyclic amine derivatives is the subject of ongoing research, specific data sets detailing the in vitro performance of various this compound analogs against each other are not readily accessible. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for future comparative studies.

For researchers and drug development professionals interested in this class of compounds, a systematic in vitro evaluation would be necessary to establish a comparative profile. Such a study would typically involve a panel of assays to determine key pharmacological parameters.

Key Performance Metrics for Future Comparison

A thorough in vitro comparison of this compound derivatives would necessitate the evaluation of several key performance indicators. The following table outlines the essential data points that should be collected to enable a robust head-to-head analysis.

ParameterDescriptionExample Assays
Potency (IC50/EC50) The concentration of a derivative required to inhibit or elicit a biological response by 50%. Lower values indicate higher potency.Enzyme inhibition assays, cell viability assays (e.g., MTT, CellTiter-Glo), reporter gene assays.
Binding Affinity (Kd, Ki) The measure of the strength of the interaction between a derivative and its biological target. Lower values indicate stronger binding.Radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC).
Selectivity The ability of a derivative to interact with a specific target over other related targets. High selectivity is crucial for minimizing off-target effects.Profiling against a panel of related receptors, enzymes, or ion channels.
Mechanism of Action The specific biochemical interaction through which a derivative produces its pharmacological effect.Cellular signaling pathway analysis (e.g., Western blotting for protein phosphorylation), enzyme kinetics studies.
Cytotoxicity The degree to which a derivative is toxic to cells. This is a critical parameter for assessing potential therapeutic safety.Lactate dehydrogenase (LDH) assay, live/dead cell staining.

Proposed Experimental Workflow

To generate the necessary data for a comparative guide, a standardized experimental workflow should be implemented. This ensures that data from different derivatives can be compared directly and reliably.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A Synthesis & Purification of This compound Derivatives B Structural Verification (NMR, MS) A->B C Stock Solution Preparation (e.g., in DMSO) B->C D Primary Screening (e.g., Target Binding Assay) C->D E Potency & Efficacy (Dose-Response Curves) D->E F Selectivity Profiling E->F G Mechanism of Action Studies F->G H Cytotoxicity Assays G->H I Data Normalization H->I J Calculation of IC50, EC50, Ki I->J K Comparative Analysis J->K L Structure-Activity Relationship (SAR) Determination K->L G Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response Inhibitor This compound Derivative Inhibitor->Kinase2

Unveiling the Characteristics of Cyclononanamine: A Summary of Available Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

The following tables outline the reported physical and chemical properties of Cyclononanamine hydrochloride and its precursor, Cyclononanone. This data is fundamental for handling, characterization, and further experimental design.

Table 1: Comparative Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₉H₁₉NC₉H₂₀ClN[1]
Molecular Weight ( g/mol ) 141.25[1]177.71[1][2]
Hydrogen Bond Donors 1[1]2[1]
Purity Not specifiedMin. 95%[2]

Table 2: Physical Properties of Cyclononanone

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight ( g/mol ) 140.22
Melting Point 24-26 °C[3][4]
Boiling Point 95-97 °C at 18 mm Hg[3][4]
Density 0.959 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.477[3][4]
Flash Point 150 °F[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical identity. The following data has been reported for this compound hydrochloride.

Table 3: Spectroscopic Data for this compound Hydrochloride

TechniqueSpectral Features
FT-IR Spectroscopy N-H stretching vibrations at ~2500-3000 cm⁻¹ (broad, associated with HCl) and C-N stretches at 1250-1350 cm⁻¹[1].
¹H NMR Cycloalkane protons resonate at δ 1.2-1.8 ppm, while the ammonium proton appears as a broad singlet near δ 8.5-9.5 ppm[1].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe the synthesis of this compound hydrochloride and the purification of Cyclononanone.

Synthesis of this compound Hydrochloride

This compound hydrochloride is synthesized through a direct acid-base reaction.

  • Reaction: this compound is reacted with hydrochloric acid in an anhydrous solvent such as diethyl ether or ethanol. The reaction is performed under controlled conditions to prevent over-acidification[1].

    • C₉H₁₉N + HCl → C₉H₂₀ClN[1]

  • Purification: The resulting hydrochloride salt is purified by recrystallization from hot ethanol or acetone. This process yields a hygroscopic white solid[1].

  • Validation: The purity and identity of the synthesized compound are confirmed using melting point analysis and FT-IR spectroscopy[1].

Purification of Cyclononanone

A standard purification method for Cyclononanone involves the formation and subsequent hydrolysis of its semicarbazone derivative.

  • Semicarbazone Formation: The ketone is first converted to its semicarbazone, which has a melting point of 179.5-180.5°C when recrystallized from 90% methanol[3].

  • Regeneration: The purified semicarbazone is then mixed with phthalic anhydride and water. The ketone is regenerated by steam distillation[3].

  • Extraction: The distillate is extracted with diethyl ether.

  • Isolation: The ether extract is dried (e.g., with MgSO₄) and the solvent is evaporated to yield the purified ketone[3].

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from the precursor, Cyclononanone, to the final product, this compound hydrochloride.

Synthesis_Pathway cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Final Product Cyclononanone Cyclononanone This compound This compound Cyclononanone->this compound Reductive Amination (Inferred) Cyclononanamine_HCl This compound Hydrochloride This compound->Cyclononanamine_HCl Acid-Base Reaction (HCl)

Caption: Synthetic route from Cyclononanone to this compound HCl.

It is important to note that while the synthesis of this compound hydrochloride from this compound is explicitly described, the conversion of Cyclononanone to this compound (reductive amination) is an inferred, common synthetic step for which specific experimental details were not available in the provided search results.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclononanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Cyclononanamine, a versatile small molecule scaffold. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Key Chemical and Physical Properties

Understanding the properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₉H₁₉N[1]
Molecular Weight141.25 g/mol [1]
Boiling Point210.4°C at 760 mmHg[1]
Flash Point74.2°C[1]
Density0.844 g/cm³[1]

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical. The available safety data indicates the following potential hazards:

  • Causes severe skin burns and eye damage.[2]

  • Harmful in contact with skin or if inhaled.[2]

  • May cause an allergic skin reaction.[2]

  • Suspected of damaging fertility or the unborn child.[2]

  • Flammable liquid and vapor.

Immediate safety precautions include avoiding contact with eyes, skin, and clothing, and preventing inhalation of any dust, fumes, gas, mist, vapors, or spray.[2] In case of exposure, it is critical to follow the first-aid measures outlined in the safety data sheet (SDS).

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] The following procedure is a general guideline based on the known hazards of the compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions.[2] It is incompatible with strong acids and strong oxidizers.[2]

  • Collect waste in a designated, properly labeled, and sealed container. The container should be appropriate for flammable and corrosive liquids.

2. Neutralization (for small quantities, if permissible):

  • For small spills or residual amounts, neutralization may be an option if permitted by your institution's safety protocols and local regulations.

  • Due to its amine functional group, this compound is basic. Neutralization should be performed cautiously with a suitable acidic solution, such as a dilute solution of hydrochloric acid or sulfuric acid.

  • This process should be carried out in a fume hood while wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Monitor the pH of the solution. The target pH for drain disposal, if allowed, is typically between 5.5 and 9.5.[3]

3. Disposal as Hazardous Waste:

  • For larger quantities or when neutralization is not feasible or permitted, this compound waste must be disposed of through an approved hazardous waste management program.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Ensure the waste container is clearly labeled with the chemical name and associated hazards.

4. Decontamination of Labware:

  • Thoroughly decontaminate any labware that has come into contact with this compound.

  • Rinse with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.

  • Collect the initial rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Quantity and Institutional Policy start->assess small_spill Small Quantity / Spill? assess->small_spill neutralize Neutralization Permitted? small_spill->neutralize Yes hazardous_waste Collect as Hazardous Waste small_spill->hazardous_waste No perform_neutralization Perform Neutralization in Fume Hood (Monitor pH) neutralize->perform_neutralization Yes neutralize->hazardous_waste No check_ph pH between 5.5 and 9.5? perform_neutralization->check_ph drain_disposal Drain Disposal with Copious Water (If permitted by local regulations) check_ph->drain_disposal Yes check_ph->hazardous_waste No end End: Proper Disposal drain_disposal->end ehs_pickup Arrange for EHS Pickup hazardous_waste->ehs_pickup ehs_pickup->end

Caption: Logical workflow for this compound disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.